A Technical Guide to 3-Methyl-2-nitrophenylacetic Acid
CAS Number: 18710-86-6 This document provides a comprehensive technical overview of 3-Methyl-2-nitrophenylacetic acid and its closely related isomers. It is intended for researchers, scientists, and professionals in the...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 18710-86-6
This document provides a comprehensive technical overview of 3-Methyl-2-nitrophenylacetic acid and its closely related isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the physicochemical properties, an explicit experimental protocol for the synthesis of a key isomer, and a workflow diagram for this synthetic route.
Physicochemical Properties
3-Methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C₉H₉NO₄.[1] Due to the close structural similarity and common interchangeability in naming conventions, data for the isomer 2-Methyl-3-nitrophenylacetic acid is also provided for comparative purposes.
Table 1: Compound Identification and General Properties
| Solubility | Soluble in water | CN101486654A[4] |
Experimental Protocol: Synthesis of 2-Methyl-3-nitrophenylacetic Acid
The following protocol describes the synthesis of 2-Methyl-3-nitrophenylacetic acid via the nitration of 2-methylphenylacetic acid. This method is adapted from patent literature, which details a process with yields of approximately 60-61%.[4][5]
Materials and Equipment:
Reaction flask equipped with a thermometer, mechanical stirrer, and dropping funnel
2-methylphenylacetic acid
Acetic anhydride
Dichloromethane (CH₂Cl₂)
98% Concentrated nitric acid (HNO₃)
Ice bath
Filtration apparatus
Procedure:
To a reaction flask equipped with a thermometer and stirrer, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20mL of dichloromethane.[4][5]
While stirring, cool the mixture to 0°C using an ice bath.[4][5]
Begin the dropwise addition of 13.4g (0.212 mol) of 98% concentrated nitric acid. Maintain the reaction temperature between 0°C and 5°C throughout the addition.[4]
After the complete addition of nitric acid, continue to stir the reaction mixture at a temperature of 0°C to 5°C for an additional 2 hours.[4]
Upon completion of the reaction period, the resulting solid product is collected by filtration.[4]
The collected solid is 2-methyl-3-nitrophenylacetic acid. The reported yield for this procedure is 15.96g (61.4%).[4]
Structural Identification:
IR (KBr, cm⁻¹): 1718 (C=O in COOH), 1524 (asymmetric NO₂ stretch), 1333 (symmetric NO₂ stretch).[4]
The following diagram illustrates the key steps in the synthesis of 2-Methyl-3-nitrophenylacetic acid as described in the protocol above.
Caption: Workflow for the synthesis of 2-Methyl-3-nitrophenylacetic acid.
Applications and Further Research
Nitrophenylacetic acids are valuable intermediates in organic synthesis. For instance, 2-nitrophenylacetic acid is utilized as a precursor for forming heterocycles in total synthesis and can act as a protecting group for alcohols.[6] The isomer 2-Methyl-3-nitrophenylacetic acid is a key intermediate in the synthesis of Ropinirole hydrochloride, a dopamine agonist used in the treatment of Parkinson's disease.[4] The specific biological activities or synthetic applications of 3-Methyl-2-nitrophenylacetic acid itself are less documented in public literature, presenting an opportunity for further scientific investigation.
An In-Depth Technical Guide to 3-Methyl-2-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Methyl-2-nitrophenylacetic acid....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Methyl-2-nitrophenylacetic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles essential chemical data, outlines a potential synthetic pathway, and discusses the potential, though currently underexplored, biological significance of this compound. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Molecular Structure and Chemical Identity
3-Methyl-2-nitrophenylacetic acid is a substituted aromatic carboxylic acid. The core structure consists of a benzene ring functionalized with a carboxymethyl group (-CH₂COOH), a methyl group (-CH₃), and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-methyl-2-nitrophenyl)acetic acid.[1]
The arrangement of these functional groups on the phenyl ring significantly influences the molecule's chemical reactivity and potential biological activity. The presence of the electron-withdrawing nitro group and the carboxylic acid moiety, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring.
Molecular Structure Diagram:
Caption: 2D structure of 3-Methyl-2-nitrophenylacetic acid.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of 3-Methyl-2-nitrophenylacetic acid is provided in the tables below. It is important to note that while some experimental data for related isomers is available, specific experimental values for 3-Methyl-2-nitrophenylacetic acid are not widely published. The data presented here is largely based on computational models.[1]
Table 2: Spectroscopic Data (Predicted and from Related Isomers)
Spectroscopy
Data
Reference
¹H NMR
Predicted shifts would likely show aromatic protons in the 7-8 ppm range, a singlet for the methylene protons around 3.8 ppm, and a singlet for the methyl protons around 2.4 ppm.
General NMR prediction principles. Data for 2-methyl-3-nitrophenylacetic acid shows similar patterns.[2]
¹³C NMR
Aromatic carbons would appear in the 120-150 ppm range, the carboxylic carbon around 170-180 ppm, the methylene carbon around 40 ppm, and the methyl carbon around 20 ppm.
General NMR prediction principles.
Infrared (IR)
Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and strong N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).
Data for 2-methyl-3-nitrophenylacetic acid shows peaks at 1718 cm⁻¹ (C=O) and 1526, 1340 cm⁻¹ (NO₂).[2]
Mass Spectrometry
The molecular ion peak (M+) would be observed at m/z 195.
Based on the molecular weight.
Synthesis Methodology
For the synthesis of 3-Methyl-2-nitrophenylacetic acid, the logical starting material would be 3-methylphenylacetic acid. The key step is the regioselective nitration of the aromatic ring. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating, meta-directing (relative to its own position) acetic acid group will influence the position of nitration.
Proposed Experimental Protocol: Nitration of 3-Methylphenylacetic Acid
This protocol is a proposed adaptation based on the synthesis of a similar isomer and general organic chemistry principles.[2] Caution: This reaction should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Reaction Scheme:
Caption: Proposed synthesis of 3-Methyl-2-nitrophenylacetic acid.
Materials:
3-Methylphenylacetic acid
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Acetic Anhydride
Dichloromethane
Ice bath
Standard laboratory glassware and purification apparatus
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methylphenylacetic acid in a suitable solvent such as dichloromethane, along with acetic anhydride.
Cool the reaction mixture to 0°C using an ice bath.
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0 and 5°C.
After the addition is complete, allow the reaction to stir at this temperature for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 3-Methyl-2-nitrophenylacetic acid.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by determining its melting point.
Biological Activity and Potential Applications
Currently, there is a notable lack of specific research on the biological activities and potential therapeutic applications of 3-Methyl-2-nitrophenylacetic acid. However, the broader class of nitro-containing aromatic compounds is known to exhibit a wide range of biological effects.[4][5]
General Biological Context of Nitroaromatic Compounds
Nitroaromatic compounds are of significant interest in medicinal chemistry. The nitro group can act as a bioisostere for other functional groups and can be reduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects.[4] This mechanism is the basis for the antimicrobial activity of several nitro-containing drugs.[4]
Furthermore, various substituted phenylacetic acids have been investigated for their anti-inflammatory, analgesic, and anticancer properties.[6][7] The combination of the phenylacetic acid scaffold with a nitro group in 3-Methyl-2-nitrophenylacetic acid suggests that it could be a candidate for screening in these therapeutic areas.
Potential Signaling Pathway Involvement
Given the general activities of related compounds, 3-Methyl-2-nitrophenylacetic acid could potentially interact with various cellular signaling pathways. For instance, some nitrated lipids are known to modulate inflammatory pathways, such as those involving NF-κB and PPARγ. While this is speculative, it provides a rationale for future research into the biological effects of this molecule.
Logical Flow for Investigating Biological Activity:
Caption: A logical workflow for the biological evaluation of 3-Methyl-2-nitrophenylacetic acid.
Conclusion and Future Directions
3-Methyl-2-nitrophenylacetic acid is a well-defined chemical entity with potential for further investigation. This guide has provided a summary of its known properties and a plausible synthetic route. The most significant gap in the current knowledge is the lack of data on its biological activity. Future research should focus on:
The development and validation of a robust and scalable synthesis protocol.
Comprehensive screening for biological activities, particularly in the areas of oncology, inflammation, and infectious diseases.
Elucidation of its mechanism of action and identification of its molecular targets and affected signaling pathways.
Such studies will be crucial in determining the potential of 3-Methyl-2-nitrophenylacetic acid as a lead compound in drug discovery and development.
An In-depth Technical Guide to 3-Methyl-2-nitrophenylacetic Acid This technical guide provides a comprehensive overview of 3-Methyl-2-nitrophenylacetic acid, tailored for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 3-Methyl-2-nitrophenylacetic Acid
This technical guide provides a comprehensive overview of 3-Methyl-2-nitrophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, a representative synthesis protocol, and the broader context of the biological significance of this class of compounds.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 3-Methyl-2-nitrophenylacetic acid. This data is essential for understanding its behavior in various experimental and biological systems.
Objective: To synthesize 2-Methyl-3-nitrophenylacetic acid via nitration of 2-methylphenylacetic acid.[2][3]
Materials:
2-methylphenylacetic acid
Acetic anhydride
Dichloromethane
98% Nitric acid
Procedure:
In a reaction flask equipped with a thermometer and a stirring apparatus, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20mL of dichloromethane.[2][3]
Stir the mixture and cool the reaction flask to 0°C.[2][3]
Slowly add 12.9g (0.205 mol) of 98% concentrated nitric acid dropwise to the cooled mixture.[2]
Maintain the reaction temperature between -5°C and 5°C and continue the reaction for 2 hours after the nitric acid addition is complete.[2]
After the reaction period, the product is isolated by filtration.[2][3]
Structural Identification:
The resulting product, 2-methyl-3-nitrophenylacetic acid, can be characterized using the following analytical techniques:
Infrared (IR) Spectroscopy: Peaks at approximately 1718 cm⁻¹ (C=O in COOH), 1525 cm⁻¹ (asymmetric NO₂ stretch), and 1334 cm⁻¹ (symmetric NO₂ stretch).[2]
Elemental Analysis: For C₉H₉NO₄, the theoretical percentages are C, 55.38%; H, 4.58%; N, 7.23%.[2]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of a methyl-nitrophenylacetic acid derivative, as described in the protocol above.
Caption: A workflow diagram for the synthesis of 2-Methyl-3-nitrophenylacetic acid.
Biological Context of Nitro-Aromatic Compounds
While specific signaling pathways for 3-Methyl-2-nitrophenylacetic acid are not defined, it is a member of the broader class of nitro-aromatic compounds, which exhibit a wide range of biological activities. The nitro (NO₂) group is a key pharmacophore that can also contribute to toxicity.[4] The diagram below conceptualizes the diverse biological roles of this chemical class.
Caption: Logical relationships of nitro-aromatic compounds in a biological context.
Applications and Future Directions
Compounds like 3-Methyl-2-nitrophenylacetic acid are valuable intermediates in organic synthesis. For instance, the related compound 2-Methyl-3-nitrophenylacetic acid is a key intermediate in the synthesis of Ropinirole hydrochloride, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[5]
The nitro group is a versatile functional group that can be reduced to an amine, enabling the construction of various heterocyclic structures, which are common scaffolds in medicinal chemistry.[6] The diverse biological activities of nitro compounds, including antimicrobial, antiparasitic, and antineoplastic effects, suggest that derivatives of 3-Methyl-2-nitrophenylacetic acid could be explored for various therapeutic applications.[4] Future research could focus on synthesizing a library of derivatives and screening them for specific biological activities, leveraging the known reactivity of the nitro and carboxylic acid functional groups.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(3-Methyl-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The documen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Methyl-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and subsequent use in the development of active pharmaceutical ingredients (APIs).
Compound Identification and Properties
2-(3-Methyl-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. Its chemical structure features a methyl and a nitro group on the phenyl ring, ortho and meta to the acetic acid moiety, respectively. This substitution pattern makes it a valuable precursor in multi-step organic synthesis.
Data Presentation: Physicochemical and Spectroscopic Properties
The quantitative data for 2-(3-Methyl-2-nitrophenyl)acetic acid are summarized in the table below for clear reference.
Note on CAS Numbers: The CAS number 18710-86-6 is most frequently associated with the IUPAC name 2-(3-methyl-2-nitrophenyl)acetic acid in major chemical databases like PubChem.[1][2] The CAS number 23876-15-5 is often used by commercial suppliers for the synonym 2-Methyl-3-nitrophenylacetic acid.[4][5] Researchers should verify the specific isomer when sourcing this chemical.
Experimental Protocols
Detailed methodologies for the synthesis of 2-(3-Methyl-2-nitrophenyl)acetic acid and its subsequent conversion into a key pharmaceutical intermediate are provided below.
Protocol 2.1: Synthesis of 2-(3-Methyl-2-nitrophenyl)acetic Acid
This protocol is adapted from methodologies described in patent literature for the nitration of 2-methylphenylacetic acid.[2]
Objective: To synthesize 2-(3-Methyl-2-nitrophenyl)acetic acid via electrophilic nitration.
Materials:
2-methylphenylacetic acid
Acetic anhydride
Dichloromethane (DCM)
98% Concentrated nitric acid
Reaction flask with thermometer and stirring apparatus
Ice bath
Filtration apparatus
Procedure:
Reaction Setup: In a reaction flask equipped with a thermometer and a stirring device, add 2-methylphenylacetic acid (e.g., 20g, 0.133 mol), acetic anhydride (e.g., 15g, 0.147 mol), and dichloromethane (e.g., 20 mL).
Cooling: Stir the mixture and cool the reaction flask in an ice bath until the internal temperature reaches 0°C.
Nitration: Begin the dropwise addition of 98% concentrated nitric acid (e.g., 12g, 0.190 mol). Maintain the reaction temperature between 0°C and 5°C throughout the addition.
Reaction: After the complete addition of nitric acid, continue the reaction at a temperature of 0°C to 5°C for 3 hours.
Isolation: Upon completion, the solid product precipitates out of the solution. Isolate the product by filtration.
Purification: The resulting solid, 2-methyl-3-nitrophenylacetic acid, can be further purified if necessary, though the described procedure often yields a product of sufficient purity for subsequent steps. Yields of approximately 60.6% have been reported with this method.[2]
Structure Identification: Confirm the structure of the product using IR and NMR spectroscopy as detailed in the data table above.[2]
Protocol 2.2: Application in the Synthesis of Ropinirole
2-(3-Methyl-2-nitrophenyl)acetic acid is a critical starting material for the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease. The following multi-step protocol outlines this conversion.[4][6]
Objective: To synthesize Ropinirole Hydrochloride from 2-(3-Methyl-2-nitrophenyl)acetic acid.
Part A: Amide Formation
Acid Chloride Formation: Convert 2-methyl-3-nitrophenylacetic acid to its corresponding acid chloride (2-Methyl-3-nitro-phenylacetyl chloride) using a standard chlorinating agent such as thionyl chloride.[4]
Amidation: React the resulting acid chloride with di-n-propylamine (DPA) to form the amide, 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide.[4][6]
Part B: Reduction and Further Transformation
3. Amide Reduction: Reduce the acetamide intermediate using a reducing agent like borane in tetrahydrofuran (BH₃-THF) to yield 2-methyl-3-nitrophenylethyl-N,N-di-n-propyl amine.[4][6]
4. Pyruvate Formation: React the amine with diethyl oxalate in the presence of sodium metal and ethanol to produce ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate.[6]
5. Hydrolysis & Decarboxylation: Treat the pyruvate intermediate with hydrogen peroxide and sodium hydroxide, followed by acidification with HCl, to yield 2-nitro-6-(2-di-n-propylaminoethyl)phenyl acetic acid hydrochloride.[4][6]
Part C: Reductive Cyclization
6. Final Step: Perform a reductive cyclization of the acetic acid hydrochloride intermediate. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol to yield the final product, Ropinirole hydrochloride.[4]
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Diagram 1: Synthesis of 2-(3-Methyl-2-nitrophenyl)acetic Acid
Caption: Workflow for the synthesis of 2-(3-Methyl-2-nitrophenyl)acetic acid.
Diagram 2: Synthetic Pathway to Ropinirole
Caption: Multi-step synthesis of Ropinirole from the title compound.
Biological Activity and Applications in Drug Development
The primary and well-documented application of 2-(3-Methyl-2-nitrophenyl)acetic acid in drug development is its role as a key starting material for Ropinirole.[7][6] There is no significant body of research indicating that this compound possesses inherent biological activity or directly modulates specific signaling pathways. Its utility is derived from its chemical structure, which is amenable to the transformations required to build the more complex Ropinirole molecule.
The nitro group in this compound is strategically positioned to facilitate the final reductive cyclization step, which forms the core indole structure of Ropinirole.[4][6] Therefore, its value to drug development professionals lies in its function as a critical building block in an established synthetic route for a commercially significant API.
Physical and chemical properties of 3-Methyl-2-nitrophenylacetic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-2-nitrophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. This docum...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-2-nitrophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, details experimental protocols, and presents a logical workflow for its synthesis.
Core Properties
3-Methyl-2-nitrophenylacetic acid is a substituted aromatic carboxylic acid. Its chemical structure, characterized by a phenylacetic acid backbone with methyl and nitro group substituents on the phenyl ring, makes it a compound of interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of 3-Methyl-2-nitrophenylacetic acid.
A documented method for the synthesis of a closely related isomer, 2-methyl-3-nitrophenylacetic acid, involves the nitration of 2-methylphenylacetic acid.[4][5] This process provides a basis for understanding the synthesis of nitrophenylacetic acid derivatives.
Synthesis of 2-Methyl-3-nitrophenylacetic Acid[4][5]
Materials:
2-methylphenylacetic acid
Acetic anhydride
Dichloromethane
98% Nitric acid
Procedure:
In a reaction flask equipped with a thermometer and a stirrer, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.[4][5]
Stir the mixture and cool the reaction temperature to 0°C.[4][5]
Maintain the reaction temperature between -10°C and 10°C and continue the reaction for 1 to 3 hours after the addition of nitric acid is complete.[4][5]
Filter the resulting mixture to obtain the target product.[4][5]
The following diagram illustrates the workflow for this synthesis protocol.
A flowchart of the synthesis of 2-methyl-3-nitrophenylacetic acid.
Spectral Data
Structural identification of the related isomer 2-methyl-3-nitrophenylacetic acid has been confirmed through Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹): The spectrum shows characteristic peaks at 1718 and 1264-1267 for the carboxylic acid (COOH) group, and at 1524-1526 and 1333-1340 for the nitro (NO₂) group.[4]
As a nitroaromatic compound, 3-Methyl-2-nitrophenylacetic acid is expected to be stable under normal conditions.[6] However, it should be kept away from strong oxidizing agents.[6] The nitro group is electron-withdrawing and can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[7][8]
Applications in Drug Development
Nitroaromatic compounds are significant in medicinal chemistry, often serving as intermediates in the synthesis of pharmaceuticals.[8] The presence of the nitro group can be a precursor to an amine, which is a key functional group in many biologically active molecules. For instance, the related compound 2-methyl-3-nitrophenylacetic acid is an important intermediate in the synthesis of Ropinirole hydrochloride, a dopamine agonist used in the treatment of Parkinson's disease.[4][5] The structural features of 3-Methyl-2-nitrophenylacetic acid suggest its potential as a building block in the synthesis of novel therapeutic agents.
The following diagram illustrates a generalized pathway for the potential utility of nitrophenylacetic acids in drug synthesis.
A generalized pathway for the utility of nitrophenylacetic acids.
Spectroscopic and Synthetic Profile of 3-Methyl-2-nitrophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-methyl-2-nitrophenylacetic acid. Due to the limited a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-methyl-2-nitrophenylacetic acid. Due to the limited availability of direct experimental data for this specific isomer, this document presents a combination of reported data for a closely related isomer, a proposed synthetic pathway, and predicted spectroscopic data based on established chemical principles. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Spectroscopic Data
Table 1: Spectroscopic Data for 2-Methyl-3-nitrophenylacetic acid [1][2]
Molecular ion peak (M⁺) at m/z = 195. Fragmentation may include loss of -COOH (m/z = 150), and loss of NO₂ (m/z = 149).
Experimental Protocols
Proposed Synthesis of 3-Methyl-2-nitrophenylacetic Acid
A plausible synthetic route to 3-methyl-2-nitrophenylacetic acid involves the nitration of 3-methylphenylacetic acid. The following protocol is a proposed method based on standard organic synthesis techniques.
Materials:
3-Methylphenylacetic acid
Concentrated sulfuric acid (H₂SO₄)
Concentrated nitric acid (HNO₃)
Ice
Dichloromethane (CH₂Cl₂)
Sodium bicarbonate (NaHCO₃) solution
Hydrochloric acid (HCl)
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Standard laboratory glassware
Procedure:
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 3-methylphenylacetic acid in dichloromethane.
Cool the mixture in an ice bath to 0-5 °C.
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise to the solution while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, carefully pour the mixture over crushed ice.
Separate the organic layer. Extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate and filter.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude product by recrystallization or column chromatography.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-2-nitrophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-2-nitrophenylacetic acid. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-2-nitrophenylacetic acid. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings. This document includes tabulated spectral data, detailed experimental protocols, and a visual representation of the molecular structure to aid in spectral assignment.
Molecular Structure and Atom Numbering
The structural formula of 3-Methyl-2-nitrophenylacetic acid is presented below. A systematic numbering of the carbon and hydrogen atoms is provided to facilitate the correlation of NMR signals with their corresponding nuclei in the molecule.
Caption: Molecular structure of 3-Methyl-2-nitrophenylacetic acid with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Methyl-2-nitrophenylacetic acid was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Signal Assignment
Chemical Shift (δ) ppm
Multiplicity
Integration
Coupling Constant (J) Hz
H-acid
12.54
singlet
1H
-
H-6
7.71 - 7.73
doublet
1H
N/A
H-4
7.43 - 7.44
doublet
1H
N/A
H-5
7.26 - 7.32
triplet
1H
N/A
H-7 (CH₂)
3.79
singlet
2H
-
H-9 (CH₃)
2.43
singlet
3H
-
Note: The data is based on information from patent CN101486654A, which describes the synthesis of a compound with a matching molecular formula and structure, identified as 2-methyl-3-nitrophenylacetic acid.[1]
¹³C NMR Spectral Data
Atom Assignment
Predicted Chemical Shift (δ) ppm
C8 (COOH)
~172
C2 (C-NO₂)
~148
C3 (C-CH₃)
~137
C1 (C-CH₂COOH)
~135
C6
~133
C5
~128
C4
~125
C7 (CH₂)
~39
C9 (CH₃)
~19
Experimental Protocols
The following provides a generalized yet detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 3-Methyl-2-nitrophenylacetic acid.
4.1. Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Methyl-2-nitrophenylacetic acid for ¹H NMR and 50-100 mg for ¹³C NMR.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing properties for carboxylic acids and its ability to allow for the observation of the acidic proton. Other potential solvents include deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
4.2. NMR Spectrometer and Parameters
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
¹H NMR Parameters:
Pulse Program: A standard single-pulse experiment.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Spectral Width: A spectral width of -2 to 14 ppm is appropriate.
¹³C NMR Parameters:
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
Spectral Width: A spectral width of 0 to 200 ppm is standard.
Logical Workflow for Spectral Analysis
The process of acquiring and interpreting the NMR spectra of 3-Methyl-2-nitrophenylacetic acid can be visualized as a logical workflow.
Caption: Workflow for NMR spectral analysis of 3-Methyl-2-nitrophenylacetic acid.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methyl-2-nitrophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Methyl-2-nitrophenylacetic acid. It is intended to serve as a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Methyl-2-nitrophenylacetic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this compound or similar aromatic nitro compounds. This document outlines the expected vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and presents a logical framework for spectral interpretation.
Molecular Structure and Expected Vibrational Modes
3-Methyl-2-nitrophenylacetic acid is a multifaceted molecule possessing several key functional groups that give rise to a characteristic infrared spectrum. The principal vibrational modes are associated with the carboxylic acid (-COOH), the nitro (-NO₂) group, the aromatic ring, and the methyl (-CH₃) group. Understanding the expected absorption regions for these groups is fundamental to interpreting the IR spectrum of this compound.
Experimental Protocols for IR Spectral Acquisition
The acquisition of a high-quality IR spectrum of solid 3-Methyl-2-nitrophenylacetic acid can be achieved through several methods. The two most common and effective techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.
Potassium Bromide (KBr) Pellet Method
This traditional method involves the dispersion of the solid sample in a KBr matrix, which is transparent to infrared radiation.
Methodology:
Sample and KBr Preparation: Dry spectroscopic grade KBr powder at 110°C for 2-3 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.
Grinding and Mixing: In an agate mortar, grind 1-2 mg of 3-Methyl-2-nitrophenylacetic acid to a fine powder. Add approximately 100-200 mg of the dried KBr powder to the mortar.
Homogenization: Gently but thoroughly mix the sample and KBr by grinding with a pestle until a homogenous mixture is obtained. The final concentration of the sample in the KBr should be in the range of 0.1% to 1.0%.
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method
ATR spectroscopy is a modern and rapid technique that requires minimal sample preparation.
Methodology:
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
Sample Application: Place a small amount of powdered 3-Methyl-2-nitrophenylacetic acid directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Pressure Application: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal. Consistent pressure is crucial for reproducible results.
Spectral Acquisition: Collect the IR spectrum over the desired range, typically 4000-650 cm⁻¹.
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
The following diagrams illustrate the logical relationship between the functional groups of 3-Methyl-2-nitrophenylacetic acid and their corresponding IR absorption regions, as well as a typical experimental workflow for the KBr pellet method.
Caption: Correlation of functional groups in 3-Methyl-2-nitrophenylacetic acid with their characteristic IR absorption regions.
Caption: Step-by-step workflow for preparing a KBr pellet for IR spectroscopy.
An In-depth Technical Guide to the Discovery and History of Nitrophenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to nitrophenylacetic acids...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to nitrophenylacetic acids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. The document details the initial syntheses of 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid, summarizing quantitative data and providing detailed experimental methodologies. Furthermore, it explores the limitedly reported biological activities and metabolic pathways associated with these compounds, offering insights into their potential applications and areas for future research.
Introduction
Nitrophenylacetic acids, a group of aromatic carboxylic acids, have held a significant, albeit niche, position in the landscape of organic chemistry and related fields. Their history is intertwined with the development of synthetic organic chemistry in the 19th and early 20th centuries. These compounds, characterized by a phenylacetic acid backbone substituted with a nitro group at the ortho, meta, or para position, have served as versatile intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes. This guide will delve into the historical context of their discovery, outline the evolution of their synthesis, and present their physicochemical properties and known biological interactions.
The Discovery and Early History
The discovery of nitrophenylacetic acids is rooted in the pioneering era of organic synthesis. While a definitive singular "discovery" of each isomer is not always clearly documented, their emergence is closely linked to the exploration of nitration reactions on aromatic compounds and the functionalization of toluene derivatives.
The preparation of 4-nitrophenylacetic acid was among the earliest reported. One of the first documented methods involved the nitration of phenylacetic acid.[1] Another early and efficient method was the hydrolysis of p-nitrobenzyl cyanide.[1] This latter approach, noted for its high yield, became a common laboratory preparation.
The first reported synthesis of 3-nitrophenylacetic acid is credited to Frederick et al.[2] Their method involved the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile, which was then hydrolyzed to the corresponding acid.[2] However, this process was hindered by the high cost of the starting material.[2] Subsequent methods explored more economical routes, such as a multi-step process starting from 3-nitrobenzaldehyde and the Willgerodt reaction of 3-nitroacetophenone, though these often suffered from low yields or hazardous intermediates.[2]
The historical details surrounding the very first synthesis of 2-nitrophenylacetic acid are less explicitly documented in readily available literature. However, its preparation is logically derived from the chemistry of 2-nitrotoluene. Early synthetic chemists like Arnold Reissert, known for the Reissert indole synthesis developed around 1897, worked extensively with o-nitrotoluene and its derivatives, laying the groundwork for the synthesis of compounds like 2-nitrophenylacetic acid.[3][4][5] The synthesis of 2-nitrophenylacetic acid can be achieved through the oxidation of 2-nitrotoluene, followed by subsequent chemical transformations.
2.4. Key Figures and Conceptual Developments
The broader context of this era includes the work of chemists like Siegmund Gabriel and James Colman , who in 1900 developed the Gabriel-Colman rearrangement for the synthesis of isoquinolines from phthalimido esters. While not directly a synthesis of nitrophenylacetic acids, their work on related nitrogen-containing aromatic compounds contributed to the growing body of knowledge in this area of organic chemistry.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the nitrophenylacetic acid isomers requires a detailed examination of their physical and spectroscopic properties. This data is crucial for their identification, purification, and characterization.
Table 1: Physicochemical Properties of Nitrophenylacetic Acid Isomers
(Note: Spectroscopic data are approximate and can vary slightly depending on the solvent and instrument used.)
Key Experimental Protocols
This section provides detailed methodologies for some of the historically significant and commonly used syntheses of nitrophenylacetic acids.
4.1. Synthesis of 4-Nitrophenylacetic Acid via Hydrolysis of p-Nitrobenzyl Cyanide [1]
This procedure is adapted from a well-established method known for its high yield.
Materials:
p-Nitrobenzyl cyanide
Concentrated sulfuric acid
Water
Ice
Procedure:
In a round-bottomed flask, place 100 g of p-nitrobenzyl cyanide.
Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.
Add two-thirds of the acid solution to the p-nitrobenzyl cyanide and shake until the solid is thoroughly wetted.
Use the remaining acid solution to wash down any solid adhering to the flask walls.
Attach a reflux condenser and heat the mixture to boiling for 15 minutes.
Cool the reaction mixture and then pour it into a beaker containing ice water to precipitate the product.
Collect the crude 4-nitrophenylacetic acid by filtration and wash with cold water.
Recrystallize the product from boiling water to obtain pale yellow needles.
Expected Yield: 92-95%
4.2. Synthesis of 3-Nitrophenylacetic Acid (Frederick et al. Method - Conceptual Outline) [2]
This outlines the initial reported synthesis, highlighting the key transformations.
Workflow:
Frederick et al. synthesis of 3-nitrophenylacetic acid.
Procedure (Conceptual):
Cyanation: 3-Nitrobenzyl chloride is reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent to yield 3-nitrophenylacetonitrile.
Hydrolysis: The resulting nitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 3-nitrophenylacetic acid.
The biological activities of nitrophenylacetic acids are not as extensively studied as those of other related compounds. Much of the available information is general to nitroaromatic compounds or focuses on their use as synthetic precursors for biologically active molecules.
5.1. General Biological Effects of Nitroaromatic Compounds
Nitroaromatic compounds are known to have a wide range of biological effects, often stemming from the bioreduction of the nitro group. This can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[7]
5.2. Specific Activities of Nitrophenylacetic Acids
2-Nitrophenylacetic Acid: This isomer has been investigated for its herbicidal properties.[2] It is also a precursor for the synthesis of quindoline derivatives, which have shown potential as enzyme inhibitors and anticancer agents.[2]
3-Nitrophenylacetic Acid and 4-Nitrophenylacetic Acid: Information on the specific biological targets and signaling pathways for these isomers is sparse in the public domain. Their primary role in a biological context appears to be as metabolites or as intermediates in the synthesis of pharmacologically active compounds. 4-Nitrophenylacetic acid has been used in the synthesis of angiogenesis inhibitors.[8]
5.3. Metabolic Pathways
While specific signaling pathways are not well-defined, the metabolism of nitrophenylacetic acids in biological systems is an important consideration. The primary metabolic transformations likely involve the reduction of the nitro group to an amino group, followed by potential acetylation or other conjugation reactions. The carboxylic acid group can also undergo conjugation.
A generalized metabolic pathway for nitrophenylacetic acids.
This metabolic activation is a double-edged sword; while it can lead to detoxification and excretion, it can also generate reactive species with potential toxicity.
Conclusion
The nitrophenylacetic acids, born out of the burgeoning field of 19th-century organic synthesis, have a rich history as foundational molecules in the creation of more complex chemical entities. While their own biological activities are not extensively characterized, their role as versatile synthetic intermediates is well-established. This guide has provided a historical context for their discovery, detailed key synthetic protocols, and summarized their physicochemical properties. For researchers and professionals in drug development, a thorough understanding of these fundamental building blocks is essential for the rational design and synthesis of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of the nitrophenylacetic acid isomers themselves may yet reveal untapped potential in pharmacology and toxicology.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Methyl-2-nitrophenylacetic acid, detailing its chemical identifiers, synonyms, and relevant (tho...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-2-nitrophenylacetic acid, detailing its chemical identifiers, synonyms, and relevant (though limited) experimental data. Due to the sparse availability of biological data for this specific isomer, this guide also contextualizes its relevance through the synthesis of a closely related and pharmaceutically significant compound, Ropinirole, which utilizes the isomer 2-Methyl-3-nitrophenylacetic acid.
Chemical Synonyms and Identifiers
A clear and unambiguous identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers and synonyms for 3-Methyl-2-nitrophenylacetic acid.
Identifier Type
Data
IUPAC Name
2-(3-methyl-2-nitrophenyl)acetic acid
CAS Number
18710-86-6
PubChem CID
13778936
Molecular Formula
C₉H₉NO₄
Molecular Weight
195.17 g/mol
Synonyms
3-Methyl-2-nitrophenylacetic acid
2-(3-Methyl-2-nitrophenyl)acetic acid
2-nitro-3-Methyl-benzeneacetic acid
3-(Carboxymethyl)-2-nitrotoluene
2-(Carboxymethyl)-6-methylnitrobenzene
Experimental Protocols
Synthesis of 2-Methyl-3-nitrophenylacetic Acid
The following protocol is adapted from a patented synthesis method.[3]
Objective: To synthesize 2-Methyl-3-nitrophenylacetic acid via nitration of 2-methylphenylacetic acid.
Materials:
2-methylphenylacetic acid
Acetic anhydride
Dichloromethane
98% Nitric acid
Reaction flask with thermometer and stirring apparatus
Filtration apparatus
Procedure:
In a reaction flask equipped with a thermometer and a stirring apparatus, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.
Stir the mixture and cool the reaction temperature to 0°C.
Slowly add 12.9g (0.205 mol) of 98% concentrated nitric acid dropwise to the reaction mixture.
After the dropwise addition is complete, maintain the reaction temperature between 5-10°C and continue the reaction for 1.0 hour.
Upon completion, filter the reaction mixture to isolate the crude product.
The resulting solid is 2-methyl-3-nitrophenylacetic acid. The reported yield is approximately 59.6%.[3]
Characterization Data (for 2-Methyl-3-nitrophenylacetic acid): [3]
IR (KBr, cm⁻¹): 1718 and 1264 (C=O of COOH), 1525 and 1334 (NO₂)
Given the absence of published biological signaling pathways for 3-Methyl-2-nitrophenylacetic acid, a diagram illustrating the synthetic workflow for a related compound, Ropinirole, is provided. This demonstrates the utility of nitrophenylacetic acid derivatives in pharmaceutical synthesis.
Synthetic workflow for Ropinirole from 2-Methyl-3-nitrophenylacetic acid.
Conclusion
3-Methyl-2-nitrophenylacetic acid is a well-defined chemical entity with established identifiers. While direct biological applications and associated signaling pathways remain uncharacterized in publicly available literature, the synthetic utility of its isomer, 2-Methyl-3-nitrophenylacetic acid, in the production of the pharmaceutical agent Ropinirole, highlights the potential importance of this class of compounds in drug discovery and development. Further research is warranted to explore the biological activities of 3-Methyl-2-nitrophenylacetic acid and its potential therapeutic applications.
Synthesis of 3-Methyl-2-nitrophenylacetic acid from 2-methylphenylacetic acid
Introduction 3-Methyl-2-nitrophenylacetic acid is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds. This application note provides a detailed protocol for...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Methyl-2-nitrophenylacetic acid is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds. This application note provides a detailed protocol for the synthesis of 3-Methyl-2-nitrophenylacetic acid via the electrophilic nitration of 2-methylphenylacetic acid. The described method utilizes a mixture of concentrated nitric acid and acetic anhydride, a common and effective nitrating system for moderately activated aromatic rings. This procedure offers a straightforward and scalable approach to obtaining the target compound with respectable yields. The protocol is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Reaction Scheme
Figure 1: General reaction scheme for the nitration of 2-methylphenylacetic acid to yield 3-Methyl-2-nitrophenylacetic acid.
Experimental Protocol
Materials:
2-methylphenylacetic acid
Acetic anhydride
Concentrated nitric acid (98%)
Dichloromethane
Ice
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Thermometer
Dropping funnel
Ice bath
Büchner funnel and flask
Filtration paper
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.[1]
Cooling: Place the flask in an ice bath and stir the mixture until the internal temperature reaches 0°C.[1][2]
Addition of Nitrating Agent: While maintaining the temperature between 0°C and 5°C, slowly add 12.9 g (0.205 mol) of 98% concentrated nitric acid dropwise using a dropping funnel.[1] Careful control of the addition rate is crucial to prevent a rapid increase in temperature.
Reaction: After the addition is complete, continue to stir the reaction mixture at a temperature between 5°C and 10°C for approximately 1 to 3 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of Product: Upon completion of the reaction, the product will precipitate out of the solution. Isolate the solid product by vacuum filtration using a Büchner funnel.[1][2]
Purification: Wash the collected solid with cold water and then a minimal amount of cold dichloromethane to remove any residual starting material and impurities.
Drying: Dry the purified product under vacuum to obtain 3-Methyl-2-nitrophenylacetic acid as a solid.
Data Presentation
The following table summarizes the quantitative data obtained from various experimental runs based on the provided protocol.
The following diagram illustrates the workflow for the synthesis of 3-Methyl-2-nitrophenylacetic acid.
Caption: Experimental workflow for the synthesis of 3-Methyl-2-nitrophenylacetic acid.
Discussion
The synthesis of 3-Methyl-2-nitrophenylacetic acid from 2-methylphenylacetic acid is an efficient process with yields ranging from approximately 60% to 61%.[1] The use of acetic anhydride serves to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid. The methyl group on the starting material is an ortho, para-director; however, the steric hindrance from the adjacent acetic acid group favors nitration at the less hindered position, leading to the formation of the 3-nitro isomer.
Maintaining a low temperature throughout the addition of nitric acid is critical to control the exothermic reaction and minimize the formation of undesired byproducts. The final product is readily isolated by filtration due to its precipitation from the reaction mixture. The provided spectroscopic data confirms the structure of the synthesized compound. This protocol provides a reliable method for the laboratory-scale synthesis of 3-Methyl-2-nitrophenylacetic acid, a key building block for further chemical transformations.
Application Notes and Protocols for the Synthesis of 3-Methyl-2-nitrophenylacetic Acid
Introduction 3-Methyl-2-nitrophenylacetic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document provides a detailed laboratory protocol for the preparatio...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Methyl-2-nitrophenylacetic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document provides a detailed laboratory protocol for the preparation of 3-Methyl-2-nitrophenylacetic acid via the nitration of 2-methylphenylacetic acid. The described method offers a direct route to the target compound.
Principle of the Method
The synthesis involves the electrophilic nitration of 2-methylphenylacetic acid. A nitrating mixture, in this case, generated from concentrated nitric acid and acetic anhydride, introduces a nitro group onto the aromatic ring. The directing effects of the methyl and acetyl groups on the starting material influence the position of nitration. The reaction is temperature-controlled to ensure selectivity and safety.
Experimental Protocol
This protocol is adapted from the synthetic method described in patent CN101486654A.
Materials and Reagents:
2-Methylphenylacetic acid
Acetic anhydride
Dichloromethane (CH₂Cl₂)
Concentrated nitric acid (98%)
Ice bath
Standard laboratory glassware (reaction flask, dropping funnel, thermometer, stirrer)
Filtration apparatus
Procedure:
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.
Cooling: Place the reaction flask in an ice-salt bath and cool the mixture to 0°C while stirring.
Nitration: Slowly add 12g (0.190 mol) of 98% concentrated nitric acid dropwise via the dropping funnel. Maintain the reaction temperature between 0°C and 5°C throughout the addition.
Reaction: After the addition of nitric acid is complete, continue to stir the reaction mixture at a temperature of 0°C to 5°C for 3 hours.
Isolation of Product: After the reaction period, the solid product is isolated by filtration.
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent to obtain a light yellow to white solid powder.
Characterization:
The structure of the product, 2-methyl-3-nitrophenylacetic acid (an alternative name for 3-Methyl-2-nitrophenylacetic acid), was confirmed by infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy as reported in the source patent.[1]
IR (KBr, cm⁻¹): 1718 and 1267 (C=O and C-O of COOH), 1526 and 1340 (NO₂)[1]
The following table summarizes the quantitative data from three examples provided in the source patent, demonstrating the effect of slight variations in reaction conditions on the yield.
Application Notes and Protocols: 3-Methyl-2-nitrophenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Application Note: Synthesis of 7-methyl-2,1-benzisoxazol-3(1H)-one via Reductive Cyclization Introduction 3-Methyl-2-nitrophenylacetic acid is a valuable bu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Note: Synthesis of 7-methyl-2,1-benzisoxazol-3(1H)-one via Reductive Cyclization
Introduction
3-Methyl-2-nitrophenylacetic acid is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds. One of its key applications is in the synthesis of substituted 2,1-benzisoxazol-3(1H)-ones, which are scaffolds of interest in medicinal chemistry due to their presence in various biologically active molecules. The strategic positioning of the nitro and acetic acid functionalities on the benzene ring allows for a facile intramolecular reductive cyclization to form the bicyclic benzisoxazolone core. This transformation provides a direct route to compounds that can be further elaborated, making 3-Methyl-2-nitrophenylacetic acid a versatile precursor for the development of novel therapeutic agents.
The synthesis of 7-methyl-2,1-benzisoxazol-3(1H)-one from 3-Methyl-2-nitrophenylacetic acid proceeds via a two-step, one-pot process. The first step involves the selective reduction of the nitro group to a hydroxylamine intermediate. This is followed by a base-mediated intramolecular cyclization, where the hydroxylamine attacks the carboxylic acid moiety to form the five-membered isoxazolone ring. This methodology is advantageous due to its efficiency and the use of readily available reagents.
Logical Relationship of the Synthesis
Caption: Synthetic pathway from 3-Methyl-2-nitrophenylacetic acid to 7-methyl-2,1-benzisoxazol-3(1H)-one.
Quantitative Data
The following table summarizes representative reaction parameters for the synthesis of 7-methyl-2,1-benzisoxazol-3(1H)-one from 3-Methyl-2-nitrophenylacetic acid, based on analogous transformations.[1]
Parameter
Value
Reactant
3-Methyl-2-nitrophenylacetic acid
Reducing Agent
Zinc dust
Solvent
Ammonium chloride (aq.) / Ethanol
Base
Sodium hydroxide
Reaction Temperature
0 °C to Room Temperature
Reaction Time
2-4 hours
Yield (Representative)
70-85%
Experimental Protocol
Synthesis of 7-methyl-2,1-benzisoxazol-3(1H)-one
This protocol is based on established procedures for the reductive cyclization of similar 2-nitrophenylacetic acid derivatives.[1]
Materials:
3-Methyl-2-nitrophenylacetic acid
Zinc dust
Ammonium chloride
Ethanol
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Standard glassware for extraction and filtration
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methyl-2-nitrophenylacetic acid (1.0 g, 5.12 mmol) in a mixture of ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (20 mL).
Reduction: Cool the solution to 0 °C in an ice bath. To the stirred solution, add zinc dust (1.67 g, 25.6 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
Reaction Monitoring: After the addition of zinc is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc and other solids. Wash the filter cake with ethanol (2 x 10 mL).
Cyclization: Combine the filtrates and transfer to a 250 mL round-bottom flask. Add a 2 M aqueous solution of sodium hydroxide (10 mL) and stir the mixture at room temperature for 1 hour to facilitate cyclization.
Extraction: Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Final Product: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 7-methyl-2,1-benzisoxazol-3(1H)-one as a solid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 7-methyl-2,1-benzisoxazol-3(1H)-one.
The Versatility of 3-Methyl-2-nitrophenylacetic Acid: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals 3-Methyl-2-nitrophenylacetic acid, a substituted aromatic carboxylic acid, holds significant potential as a versatile chemical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
3-Methyl-2-nitrophenylacetic acid, a substituted aromatic carboxylic acid, holds significant potential as a versatile chemical intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a carboxylic acid group, a nitro group, and a methyl group on the phenyl ring, provides multiple reactive sites for elaboration into more complex chemical entities. This makes it a valuable building block in drug discovery and fine chemical manufacturing.
While specific, large-scale industrial applications of 3-Methyl-2-nitrophenylacetic acid are not extensively documented in publicly available literature, its chemical nature suggests its utility in the synthesis of heterocyclic compounds and other functionalized aromatic molecules. The presence of the ortho-nitro group to the acetic acid moiety is particularly significant, as it can participate in intramolecular cyclization reactions upon reduction to an amino group.
Physicochemical Properties
A clear understanding of the physicochemical properties of 3-Methyl-2-nitrophenylacetic acid is essential for its effective use in synthesis.
Property
Value
Source
Molecular Formula
C₉H₉NO₄
PubChem
Molecular Weight
195.17 g/mol
PubChem
CAS Number
18710-86-6
PubChem
Appearance
Solid (predicted)
Melting Point
Not reported
Boiling Point
Not reported
Solubility
Soluble in many organic solvents
General chemical knowledge
Potential Applications and Synthetic Utility
Based on the known reactivity of related o-nitrophenylacetic acids, 3-Methyl-2-nitrophenylacetic acid can be envisioned as a precursor to a range of valuable compounds.[1] The primary synthetic transformations involve the reduction of the nitro group and subsequent reactions of the resulting aniline derivative.
1. Synthesis of Substituted Oxindoles:
The reduction of the nitro group to an amine is a key transformation that unlocks the potential for intramolecular cyclization. This can lead to the formation of substituted oxindole structures, which are prevalent in many biologically active compounds and natural products. The methyl group on the aromatic ring would be retained in the final product, allowing for the synthesis of specifically substituted oxindoles.
2. Precursor to Heterocyclic Scaffolds:
Beyond oxindoles, the amino intermediate derived from 3-Methyl-2-nitrophenylacetic acid can serve as a starting point for the construction of various other heterocyclic systems.[1] Depending on the reaction conditions and the choice of coupling partners, benzodiazepines, quinolones, and other fused ring systems could potentially be synthesized.
3. Elaboration of the Carboxylic Acid Group:
The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the coupling of 3-Methyl-2-nitrophenylacetic acid with other molecules of interest, expanding its utility as a building block in multi-step syntheses.
Experimental Protocols (Hypothetical)
Protocol: Synthesis of 7-Methyl-1,3-dihydro-2H-indol-2-one from 3-Methyl-2-nitrophenylacetic acid
Materials:
3-Methyl-2-nitrophenylacetic acid
Iron powder (Fe)
Ammonium chloride (NH₄Cl)
Ethanol (EtOH)
Water (H₂O)
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃)
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Magnetic stirrer and hotplate
Standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Methyl-2-nitrophenylacetic acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
Addition of Reagents: To the stirred solution, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. To the remaining aqueous solution, add ethyl acetate. Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
Final Product: The crude 7-Methyl-1,3-dihydro-2H-indol-2-one can be further purified by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
Reactant
Molar Eq.
Molecular Weight ( g/mol )
Mass (g)
3-Methyl-2-nitrophenylacetic acid
1.0
195.17
1.95
Iron Powder
5.0
55.85
2.79
Ammonium Chloride
1.0
53.49
0.53
Product (Theoretical Yield)
147.18
1.47
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of 3-Methyl-2-nitrophenylacetic acid.
Caption: Synthetic utility of 3-Methyl-2-nitrophenylacetic acid.
Caption: Workflow for the synthesis of a substituted oxindole.
Application Notes and Protocols for the Synthesis of Ropinirole Hydrochloride Utilizing 2-Methyl-3-nitrophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals Introduction Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used for the treatment of Parkinson's disease and restless legs syndrome....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole hydrochloride is a non-ergoline dopamine agonist primarily used for the treatment of Parkinson's disease and restless legs syndrome. The synthesis of this active pharmaceutical ingredient (API) can be achieved through various routes, with one notable pathway commencing from 2-Methyl-3-nitrophenylacetic acid. This key intermediate serves as a foundational building block for the construction of the final indolone structure of Ropinirole. This document provides detailed application notes and experimental protocols for the synthesis of Ropinirole hydrochloride, emphasizing the critical role of 2-Methyl-3-nitrophenylacetic acid.
Synthesis Overview
The synthesis of Ropinirole hydrochloride from 2-Methyl-3-nitrophenylacetic acid is a multi-step process that involves the formation of an amide, followed by reduction, chain extension, and a final reductive cyclization. The overall synthetic strategy is outlined below.
Caption: Synthetic pathway of Ropinirole hydrochloride.
Experimental Protocols
The following are detailed experimental protocols for each key step in the synthesis of Ropinirole hydrochloride starting from 2-Methyl-3-nitrophenylacetic acid.
Step 1: Synthesis of 2-Methyl-3-nitrophenyl-N,N-di-n-propylacetamide
This step involves the conversion of the starting carboxylic acid to an acid chloride, which is then reacted with di-n-propylamine to form the corresponding amide.
Materials:
2-Methyl-3-nitrophenylacetic acid
Thionyl chloride
Toluene
Di-n-propylamine
Sodium carbonate
Magnesium sulfate
5% Aqueous sodium carbonate solution
2N Hydrochloric acid
Water
Procedure:
A mixture of 22.0 g (0.105 mole) of 2-methyl-3-nitrophenylacetic acid and 25 cc of thionyl chloride is slowly heated to 75°C.[1]
The temperature is raised, and the solution is refluxed for 1 hour.[1]
The residual syrup is chased several times with dry toluene and then diluted with 100 cc of dry toluene.[1]
This solution is added to a cooled (10°C) mixture of 13 g of sodium carbonate in 150 cc of water and 150 cc of toluene containing 14.5 cc (10.6 g, 0.12 mole) of di-n-propylamine with slow stirring.[1]
After 30 minutes, the ice bath is removed, and stirring is continued for one hour.[1]
An additional 0.5 g of solid sodium carbonate is added.[1]
After 15 minutes, the organic phase is separated and washed with 5% aqueous sodium carbonate, followed by 2N hydrochloric acid, and finally with water.[1]
The organic solution is dried over magnesium sulfate, concentrated in vacuo, and pumped free of solvent to yield 2-methyl-3-nitrophenyl-N,N-di-n-propylacetamide.[1]
Step 2: Reduction of 2-Methyl-3-nitrophenyl-N,N-di-n-propylacetamide
The amide from the previous step is reduced to the corresponding amine using a borane-tetrahydrofuran complex.
Materials:
2-Methyl-3-nitrophenyl-N,N-di-n-propylacetamide
Borane-tetrahydrofuran (BH3/THF) complex
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Procedure:
The 2-Methyl-3-nitro phenyl-N,N-di-n-propyl acetamide is reduced using a Borane/THF complex.[2]
Following the reduction, the reaction mixture is treated with HCl and subsequently neutralized with NaOH to yield 2-Methyl-3-nitro phenyl ethyl-N,N-di-n-propyl amine.[2]
Step 3: Synthesis of 6-(2-Di-n-propylaminoethyl)-2-nitrophenylacetic acid hydrochloride
This stage involves a reaction with diethyl oxalate followed by oxidative workup to form the phenylacetic acid derivative.
The amine from Step 2 is treated with sodium metal in ethanol and diethyl oxalate to obtain Ethyl 6-(2-di-n-propylaminoethyl)-2-nitrophenyl pyruvate.[2]
This intermediate is then treated with hydrogen peroxide, NaOH, and HCl to be converted to 6-(2-Di-n-propylaminoethyl)-2-nitro phenyl acetic acid hydrochloride.[2]
Step 4: Synthesis of Ropinirole Hydrochloride
The final step is the catalytic hydrogenation of the nitro group, which leads to spontaneous cyclization to form the indolone ring of Ropinirole.
100g of 2-Nitro-6-[2-(N,N-Di-n-propyl amino)ethyl]phenyl acetic acid hydrochloride is dissolved in 2000ml of methanol.[3]
The solution is hydrogenated in the presence of 10% Palladium on charcoal.[3]
The reaction mixture is filtered to obtain a clear solution.[3]
Methanol is distilled out under vacuum at 50°C.[3]
100ml of isopropanol is added to the residue, which is then cooled, filtered, and washed with isopropanol to obtain light yellow crystalline Ropinirole hydrochloride.[3]
The following table summarizes the reported yields for the synthesis of Ropinirole hydrochloride. It is important to note that yields can vary based on the specific reaction conditions and scale of the synthesis.
Logical Workflow for Ropinirole Hydrochloride Synthesis
The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of key functional groups.
Caption: Logical workflow of the Ropinirole synthesis.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and professionals. All procedures should be carried out in a properly equipped laboratory with appropriate safety precautions. The user is responsible for verifying the safety and scalability of these methods.
Application Notes and Protocols: Reaction Mechanisms Involving 3-Methyl-2-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-2-nitrophenylacetic acid belongs to the ortho-nitrobenzyl family of compounds, a class of molecules renowned for their utility as phot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitrophenylacetic acid belongs to the ortho-nitrobenzyl family of compounds, a class of molecules renowned for their utility as photolabile protecting groups, frequently termed "caged" compounds. The fundamental principle underpinning their application lies in their capacity to mask a functional group or an entire molecule, thereby rendering it biologically inert. Upon exposure to light of a specific wavelength, the ortho-nitrobenzyl moiety undergoes a photochemical transformation leading to its cleavage and the liberation of the active molecule. This "uncaging" process affords precise spatial and temporal regulation over the release of biologically active agents, establishing it as an invaluable technique in diverse fields such as cell biology, neuroscience, and targeted drug delivery.
Although detailed experimental data specifically for 3-Methyl-2-nitrophenylacetic acid are not widely documented, its chemical behavior can be reliably inferred from the well-established reaction mechanisms of other ortho-nitrobenzyl derivatives. These application notes provide a comprehensive overview of the anticipated reaction pathways, generalized experimental procedures for its utilization, and a compilation of comparative data from analogous compounds to aid researchers in the design and execution of their investigations.
Photochemical Reaction Mechanism
The light-induced release of a leaving group from an ortho-nitrobenzyl caging scaffold proceeds via a well-elucidated sequence of events. For 3-Methyl-2-nitrophenylacetic acid, the expected mechanistic pathway upon UV irradiation is as follows:
Excitation: The process is initiated by the absorption of a photon, typically in the UV-A region (around 350 nm), by the nitroaromatic chromophore. This elevates the molecule to an excited singlet state, which subsequently undergoes intersystem crossing to a more stable triplet state.
Intramolecular Hydrogen Abstraction: In the pivotal photochemical step, the excited nitro group abstracts a hydrogen atom from the benzylic carbon of the acetic acid side chain, generating a transient biradical species.
aci-Nitro Intermediate Formation: The biradical intermediate rapidly rearranges to form an aci-nitro intermediate. This species is often colored and can, in some cases, be detected using transient absorption spectroscopy.
Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a five-membered ring intermediate, specifically a 2,1-benzisoxazoline derivative.
Cleavage and Product Formation: This cyclic intermediate is inherently unstable and readily rearranges to yield the final products: 3-methyl-2-nitrosobenzaldehyde and the liberated carboxylic acid (or another protected molecule). In instances where the carboxylic acid itself is the intended released species, photodecarboxylation may occur.
This overall transformation results in the conversion of the nitro functionality to a nitroso group and the scission of the bond between the benzylic carbon and the leaving group.
Signaling Pathway Diagram
The following diagram delineates the critical steps in the photochemical uncaging mechanism of a generic ortho-nitrobenzyl-protected molecule.
Caption: Photochemical uncaging of an o-nitrobenzyl compound.
Experimental Protocols
The subsequent sections provide generalized protocols for the synthesis of a caged compound utilizing 3-Methyl-2-nitrophenylacetic acid and for its ensuing photolytic cleavage. Disclaimer: These protocols serve as a foundational template and will necessitate optimization for specific molecular targets and applications.
Protocol 1: Synthesis of a Caged Ester from 3-Methyl-2-nitrophenylacetic Acid
This protocol details the esterification of an alcohol with 3-Methyl-2-nitrophenylacetic acid to generate a photolabile caged compound.
Materials:
3-Methyl-2-nitrophenylacetic acid
Alcohol to be caged
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Silica gel for column chromatography
Standard laboratory glassware for organic synthesis
Procedure:
In a round-bottom flask, dissolve 3-Methyl-2-nitrophenylacetic acid (1.0 equivalent) and the target alcohol (1.2 equivalents) in anhydrous DCM.
To this solution, add DMAP (0.1 equivalents).
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
Allow the reaction to gradually warm to room temperature and continue stirring for 12-24 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the precipitated urea byproduct.
Sequentially wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purify the crude product via silica gel column chromatography, employing an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the purified caged ester using NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Photolytic Release (Uncaging) of the Protected Molecule
This protocol delineates a general methodology for the photolysis of a caged compound to liberate the active molecule.
Materials:
Purified caged compound
Appropriate solvent (e.g., a buffered solution for biological assays, or methanol for analytical characterization)
UV light source with a suitable emission wavelength (e.g., a 350-365 nm lamp or a laser)
Quartz cuvette or another appropriate reaction vessel transparent to UV light
Analytical instrumentation for monitoring the release (e.g., HPLC, UV-Vis spectrophotometer, or a specific biological assay)
Procedure:
Prepare a concentrated stock solution of the caged compound in a suitable solvent (e.g., DMSO).
Dilute the stock solution to the desired final concentration in the experimental buffer or solvent. Note: It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system under investigation.
Transfer the solution to a quartz cuvette or the designated reaction vessel.
Irradiate the sample with a UV light source. The duration and intensity of the irradiation will need to be carefully optimized based on the quantum yield of the caged compound and the desired degree of photorelease.
Monitor the liberation of the active molecule and the formation of the nitroso byproduct using a suitable analytical technique. For instance, HPLC can be employed to quantify the depletion of the caged compound and the emergence of the released molecule.
For biological experiments, the uncaging can be executed directly within the cell culture dish or experimental chamber, while concurrently monitoring the biological response.
Experimental Workflow Diagram
Caption: General workflow for caging and uncaging experiments.
Quantitative Data
Given the absence of readily available specific quantitative data for 3-Methyl-2-nitrophenylacetic acid, the following table compiles the photophysical and photochemical properties of related ortho-nitrobenzyl and nitrophenylacetic acid derivatives. This is intended to provide an expected range of performance. The quantum yield of photolysis (Φ), a critical parameter reflecting the efficiency of the uncaging process, is highlighted.
Compound/Caged Molecule
Excitation Wavelength (λ_max)
Quantum Yield (Φ)
Solvent/Conditions
o-Nitrobenzyl acetate
~260 nm
0.11
Methanol
1-(2-Nitrophenyl)ethyl phosphate
347 nm
0.54
Aqueous buffer, pH 7
4,5-Dimethoxy-2-nitrobenzyl-caged ATP
355 nm
0.05
Aqueous buffer
2-Nitro-1,4-phenylenediacetic acid
Not specified
Not specified
Photodecarboxylation observed
DPAdeCageOMe (a m-NPA derivative)
330 nm
0.14
40 mM HEPES, pH 7.5
Note: The presence of the methyl group at the 3-position and the acetic acid side chain in the title compound may influence the absorption maximum and the quantum yield. It is imperative to experimentally determine these parameters for 3-Methyl-2-nitrophenylacetic acid within the context of the intended application.
Applications in Research and Drug Development
The utilization of 3-Methyl-2-nitrophenylacetic acid as a photolabile caging group holds significant potential across various scientific disciplines:
Neuroscience: For the rapid and spatially confined release of neurotransmitters (e.g., glutamate, GABA) or neuromodulators to interrogate synaptic transmission and map neuronal circuits.
Cell Biology: To manipulate the intracellular concentrations of second messengers (e.g., Ca²⁺, IP₃) or to activate/deactivate enzymes and signaling proteins with high temporal precision.
Drug Delivery: As a constituent of light-activated drug delivery platforms, enabling the release of a therapeutic agent at a specific anatomical site upon external light irradiation, thereby potentially mitigating systemic side effects.
Materials Science: For the fabrication of photoresponsive polymers and hydrogels, where light can be employed to modulate the material's properties, such as its swelling behavior, degradation profile, or the release of encapsulated payloads.
Conclusion
3-Methyl-2-nitrophenylacetic acid represents a promising molecular entity for application as a photolabile protecting group. Drawing upon the well-established principles of ortho-nitrobenzyl chemistry, it is anticipated to undergo efficient photochemical cleavage upon UV irradiation to liberate a protected molecule. The protocols furnished herein offer a solid foundation for the synthesis and application of caged compounds derived from this molecule. Nevertheless, it is incumbent upon researchers to empirically determine the key photochemical parameters, including the absorption spectrum and quantum yield, and to optimize the uncaging conditions for their specific experimental paradigm. The formation of the nitrosobenzaldehyde byproduct should also be taken into account, as it may possess its own biological or chemical reactivity.
Method
Application Notes & Protocols for the Quantification of 3-Methyl-2-nitrophenylacetic acid
Introduction 3-Methyl-2-nitrophenylacetic acid is an organic compound that can serve as an important intermediate in the synthesis of pharmaceuticals.[1] Its accurate quantification is critical for process monitoring, qu...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3-Methyl-2-nitrophenylacetic acid is an organic compound that can serve as an important intermediate in the synthesis of pharmaceuticals.[1] Its accurate quantification is critical for process monitoring, quality control of active pharmaceutical ingredients (APIs), and stability studies. As a nitroaromatic compound, it may also be considered a potential genotoxic impurity (GTI) under certain synthetic routes, necessitating highly sensitive analytical methods to ensure its control at or below the Threshold of Toxicological Concern (TTC).[2]
This document provides detailed application notes and protocols for the quantitative analysis of 3-Methyl-2-nitrophenylacetic acid using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a specific method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Logical Workflow for Method Selection
The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample complexity, and available equipment. The following diagram outlines a decision-making process for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds.[3] 3-Methyl-2-nitrophenylacetic acid contains a nitroaromatic chromophore, which allows for strong ultraviolet (UV) absorbance, making it well-suited for HPLC-UV detection.[2] The method involves separating the analyte from other components in a sample matrix on a reversed-phase column followed by quantification based on its UV absorbance compared to a calibration curve. This method is ideal for assays, purity determinations, and content uniformity where concentration levels are relatively high (typically >0.05%).
Experimental Protocol
1. Reagents and Materials
Acetonitrile (HPLC grade)
Water (HPLC grade or ultrapure)
Phosphoric acid or Formic acid (Analytical grade)
3-Methyl-2-nitrophenylacetic acid reference standard
Sample containing the analyte
2. Sample and Mobile Phase Preparation
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing an acidifier like 0.1% phosphoric acid or 0.1% formic acid.[4] Degas the mobile phase by sonication or vacuum filtration.
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical analyte concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
Instrument: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.
Detection Wavelength: Monitor at the absorbance maximum of the nitroaromatic chromophore, typically between 260-280 nm. A wavelength of 270 nm can be a good starting point.[6]
4. Data Analysis
Generate a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standards.
Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (R²), slope, and intercept.
Quantify the amount of 3-Methyl-2-nitrophenylacetic acid in the sample by interpolating its peak area from the calibration curve.
The following table summarizes typical performance characteristics for HPLC-UV methods used for assay and impurity analysis. These values should be experimentally verified during formal method validation.[7]
LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, such as monitoring for genotoxic impurities.[2][8] The analyte is separated via HPLC and then ionized before entering the mass spectrometer, where it is detected based on its mass-to-charge ratio (m/z). For nitroaromatic compounds, which can have poor ionization efficiency, a chemical derivatization step to convert the nitro group to a more easily ionizable amine group can dramatically enhance sensitivity.[2]
General Workflow for LC-MS Analysis
Caption: General experimental workflow for LC-MS analysis.
Experimental Protocol (with Derivatization)
1. Reagents and Materials
Acetonitrile and Water (LC-MS grade)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
Zinc dust (reagent grade)
3-Methyl-2-nitrophenylacetic acid reference standard
Corresponding amine reference standard (2-Amino-3-methylphenylacetic acid) for confirmation, if available.
2. Sample Preparation and Derivatization
Sample Diluent: Prepare a solution of 50:50 (v/v) Methanol:0.5 M Ammonium Formate.[2]
Standard Stock Solution (1 µg/mL): Prepare a stock solution of 3-Methyl-2-nitrophenylacetic acid in acetonitrile or methanol.
Calibration Standards (e.g., 0.2 - 10 ng/mL): Prepare calibration standards by serial dilution of the stock solution.[2]
Derivatization Procedure:
To 1 mL of each standard and sample solution, add approximately 5-10 mg of zinc dust.[2]
Shake or sonicate the mixture for 20 minutes to reduce the nitro group to an amine.[2]
Centrifuge or filter the solution to remove the zinc particles prior to injection.[2]
Prepare a reagent blank by following the same procedure without the analyte.
3. LC-MS/MS Conditions
Instrument: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]
Monitored Transition (MRM): The parent ion will be the protonated molecule of the reduced amine derivative [M+H]⁺. The fragment ion would need to be determined by infusing the derivatized standard.
Illustrative Method Validation Parameters (LC-MS)
The following table summarizes typical performance characteristics for trace-level analysis using LC-MS.[8][9]
Parameter
Typical Value/Range
Linearity (R²)
≥0.99
Range
0.5 - 50 ng/mL (example)
Accuracy (% Recovery)
70.0 - 130.0%
Precision (% RSD)
≤ 15.0%
Limit of Detection (LOD)
0.1 - 0.5 ng/mL (S/N ≥ 3)
Limit of Quantification (LOQ)
0.3 - 1.5 ng/mL (S/N ≥ 10)
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Direct analysis of carboxylic acids like 3-Methyl-2-nitrophenylacetic acid is challenging due to their polarity and low volatility. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) or a silyl ether, which improves chromatographic peak shape and sensitivity.[10][11] This method is highly selective and sensitive, suitable for trace analysis in complex matrices, provided the derivative is thermally stable.
Workflow for GC-MS with Derivatization
Caption: Workflow for GC-MS analysis with derivatization.
3-Methyl-2-nitrophenylacetic acid reference standard
Internal Standard (e.g., a structurally similar compound not present in the sample)
2. Sample Preparation and Derivatization
Liquid-Liquid Extraction:
Take a known volume/weight of the sample and dissolve in acidified water (pH < 3).
Extract three times with an organic solvent like dichloromethane.[10]
Combine the organic layers and dry them by passing through anhydrous sodium sulfate.[10]
Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.[10]
Derivatization:
To the 100 µL concentrated extract, add 100 µL of MTBSTFA.[10]
Seal the vial and heat at 60 °C for 30 minutes to form the TBDMS derivative.[10]
Cool to room temperature before injection.
3. GC-MS Conditions
Instrument: Gas chromatograph coupled to a mass spectrometer.
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection Mode: Splitless.
Inlet Temperature: 250 °C.
Oven Temperature Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp: 280 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte. The specific ions would need to be determined from the mass spectrum of a derivatized standard.
Illustrative Method Validation Parameters (GC-MS)
The following table summarizes typical performance characteristics for trace-level analysis using GC-MS.[12]
Application Note: High-Performance Liquid Chromatography Method Development for the Isocratic Separation of Nitrophenylacetic Acid Isomers
Abstract This application note details a systematic approach to developing a robust isocratic High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of three positional is...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a systematic approach to developing a robust isocratic High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of three positional isomers of nitrophenylacetic acid: 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid. These compounds are often present as impurities or key intermediates in pharmaceutical manufacturing and chemical synthesis. A reversed-phase HPLC method utilizing a C18 stationary phase with a buffered mobile phase is presented. The critical role of mobile phase pH in achieving optimal selectivity and resolution is highlighted. This note provides a comprehensive protocol for method development, optimization, and validation, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.
Introduction
Nitrophenylacetic acid isomers are important building blocks in organic synthesis and can be critical impurities in the manufacturing of active pharmaceutical ingredients (APIs). The ability to accurately separate and quantify these isomers is essential for ensuring product purity and efficacy. Due to their similar chemical structures and physicochemical properties, the separation of these positional isomers presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This application note describes the development of a reliable isocratic reversed-phase HPLC method for the baseline separation of 2-, 3-, and 4-nitrophenylacetic acid.
Experimental
Instrumentation and Consumables
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
Mobile Phase: Acetonitrile (HPLC grade) and purified water (HPLC grade). Phosphoric acid or formic acid for pH adjustment.
Standards: Reference standards of 2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid.
Standard and Sample Preparation
Reference standards of each isomer were accurately weighed and dissolved in a 50:50 (v/v) mixture of acetonitrile and water to prepare individual stock solutions of 1 mg/mL. A mixed standard solution containing all three isomers at a concentration of 100 µg/mL each was prepared by diluting the stock solutions with the same solvent.
Method Development and Optimization
The development of a successful separation method focused on the optimization of the mobile phase composition, particularly the pH and the organic modifier content.
Initial Screening
Based on the acidic nature of the analytes, initial experiments were conducted with a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier. An isocratic elution was chosen for its simplicity and robustness.
Influence of Mobile Phase pH
The retention and selectivity of the nitrophenylacetic acid isomers are highly dependent on the mobile phase pH.[1][2][3] At a pH below the pKa of the carboxylic acid group, the analytes will be in their neutral, protonated form, leading to increased retention on a reversed-phase column.[3] A pH range between 2.5 and 4.0 is generally recommended for the separation of acidic compounds.[4] For this study, the pH of the aqueous component of the mobile phase was adjusted using phosphoric acid.
Optimization of Organic Modifier
Acetonitrile was selected as the organic modifier. The concentration of acetonitrile in the mobile phase was varied to achieve optimal retention times and resolution. A lower percentage of acetonitrile generally leads to longer retention times, while a higher percentage decreases retention.
Final Optimized Method
The following optimized conditions were determined to provide the best separation of the three nitrophenylacetic acid isomers.
Table 1: Optimized HPLC Method Parameters
Parameter
Value
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
254 nm
Results and Discussion
Under the optimized conditions, baseline separation of all three nitrophenylacetic acid isomers was achieved in under 15 minutes. The elution order was observed to be 4-nitrophenylacetic acid, followed by 2-nitrophenylacetic acid, and then 3-nitrophenylacetic acid. This elution pattern is influenced by the subtle differences in the polarity of the isomers.
Table 2: Quantitative Data for the Separation of Nitrophenylacetic Acid Isomers
Analyte
Retention Time (min)
Resolution (Rs)
Tailing Factor (Tf)
4-Nitrophenylacetic Acid
8.5
-
1.1
2-Nitrophenylacetic Acid
10.2
2.8
1.2
3-Nitrophenylacetic Acid
12.1
3.1
1.1
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
To prepare 1 L of the aqueous component, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water.
Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).
The final mobile phase is prepared by mixing the aqueous component with acetonitrile in a 60:40 (v/v) ratio.
Protocol 2: HPLC System Setup and Analysis
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Set the column temperature to 30 °C.
Set the detection wavelength to 254 nm.
Inject 10 µL of the mixed standard solution.
Record the chromatogram for at least 15 minutes.
Method Development Workflow
The logical workflow for the development of this HPLC method is illustrated in the following diagram.
Caption: Workflow for HPLC Method Development
Conclusion
This application note provides a detailed and systematic approach for the development of a robust isocratic HPLC method for the separation of 2-, 3-, and 4-nitrophenylacetic acid isomers. The optimized method, utilizing a C18 column with a mobile phase of 40:60 (v/v) acetonitrile and 0.1% phosphoric acid in water, provides excellent resolution and peak shape for all three isomers. The presented protocols and workflow can be readily adapted by analytical laboratories for routine quality control and research applications.
Application Notes and Protocols for the Purification of Crude 3-Methyl-2-nitrophenylacetic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-2-nitrophenylacetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-nitrophenylacetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[1] This document provides a detailed protocol for the purification of crude 3-Methyl-2-nitrophenylacetic acid via cooling recrystallization.
Principle of Recrystallization
Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1][2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are ideally more soluble in the solvent at both high and low temperatures or are present in smaller amounts, remain in the solution (mother liquor).[1][2] The purified crystals are then isolated by filtration.
Data Summary
The following table summarizes representative quantitative data for the purification of crude 3-Methyl-2-nitrophenylacetic acid by recrystallization. These values are illustrative and may vary depending on the initial purity of the crude material and the precise experimental conditions.
Condenser (optional, but recommended for volatile solvents)
Büchner funnel and filter flask
Filter paper
Ice bath
Spatula
Glass rod
Drying oven or vacuum desiccator
Solvent Selection
The choice of solvent is crucial for successful recrystallization. An ideal solvent should:
Completely dissolve the compound at elevated temperatures.[1]
Have low solubility for the compound at low temperatures.[1]
Either not dissolve impurities at all or keep them dissolved at all temperatures.
Be chemically inert towards the compound.
Be volatile enough to be easily removed from the purified crystals.
For carboxylic acids like 3-Methyl-2-nitrophenylacetic acid, alcoholic solvents or mixtures with water are often suitable.[5] Glacial acetic acid can also be an effective solvent for the recrystallization of similar aromatic acids.[6] A mixture of ethanol and water is a common choice, where the compound is dissolved in the hot alcohol, and water is added as an anti-solvent to reduce solubility upon cooling.
Recrystallization Procedure
Dissolution: Place the crude 3-Methyl-2-nitrophenylacetic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and a magnetic stir bar. Gently heat the mixture while stirring.[7] Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent.[2] Avoid adding an excess of solvent to maximize the yield.
Decoloration (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then gently reheat it to boiling for a few minutes. The colored impurities will adsorb onto the charcoal.
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[8] This step should be done rapidly to prevent premature crystallization.
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[2][7] If crystals do not form, it may be necessary to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][8]
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[7]
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[7]
Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter paper under vacuum, followed by drying in a desiccator or a low-temperature oven.
Workflow Diagram
Caption: Workflow for the purification of 3-Methyl-2-nitrophenylacetic acid.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhaling dust from the solid compounds.
Organic solvents are flammable; keep them away from open flames and ignition sources.
Handle hot glassware with appropriate clamps or tongs.
Application Note & Protocol: Safe Handling and Storage of 3-Methyl-2-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed procedures and safety protocols for the handling and storage of 3-Methyl-2-nitrophenylacetic acid (CAS No. 18710-86-6).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety protocols for the handling and storage of 3-Methyl-2-nitrophenylacetic acid (CAS No. 18710-86-6). The information is compiled from safety data sheets of structurally similar compounds, as specific data for this isomer is limited. These guidelines are essential for ensuring personnel safety and maintaining the integrity of the chemical.
Hazard Identification and Classification
3-Methyl-2-nitrophenylacetic acid and its close isomers are classified as hazardous.[1] Adherence to safety guidelines is mandatory.
Prevention: P261, P264, P271, P280.[2] Avoid breathing dust, wash skin thoroughly after handling, use only in a well-ventilated area, and wear protective equipment.[1][2][4]
Response: P302+P352, P304+P340, P305+P351+P338, P312.[2] These correspond to first aid measures for skin contact, inhalation, and eye contact.[1][2]
Storage: P403+P233.[2] Store in a well-ventilated place and keep the container tightly closed.[1][2][4]
Disposal: P501.[2] Dispose of contents/container to an approved waste disposal plant.[1][2]
Physical, Chemical, and Toxicity Data
All personnel must be familiar with the properties of the substance before handling.
| LD50 Oral | > 2,000 mg/kg | Rat (female) | Data for a related compound |[8] |
Standard Operating Procedures
3.1. Engineering Controls
Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8]
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[7]
Use local exhaust ventilation at sources of dust generation.[8]
3.2. Personal Protective Equipment (PPE)
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[8]
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection: For operations generating significant dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][8]
3.3. Storage and Handling
Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent dust formation and inhalation.[7][8] Wash hands thoroughly after handling.[1]
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] Some suppliers recommend refrigerated storage at 2-8°C.[1][6] Store locked up and away from incompatible materials like strong oxidizing agents.[1][4][7]
Emergency Procedures
Prompt and correct response to an emergency is critical.
Caption: Workflow for responding to a chemical spill.
First-Aid Measures:
Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][7]
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] If skin irritation occurs, get medical advice.[1]
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][8]
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
Fire-Fighting Measures:
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8]
Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][8]
Experimental Protocol: Use in a Synthetic Reaction
This protocol outlines the safe use of 3-Methyl-2-nitrophenylacetic acid as a reagent in a typical laboratory synthesis, such as an amidation or esterification reaction.
Objective: To safely handle and use solid 3-Methyl-2-nitrophenylacetic acid in a chemical reaction.
Personal Protective Equipment (as specified in section 3.2)
Procedure:
Preparation: Before starting, ensure the fume hood is operational and the workspace is clear of clutter. Confirm the location of the nearest safety shower and eyewash station.
Weighing: Carefully weigh the required amount of 3-Methyl-2-nitrophenylacetic acid in a tared container. Conduct this step inside the fume hood or a ventilated balance enclosure to prevent inhalation of dust.
Reaction Setup:
Place the reaction flask, equipped with a magnetic stir bar, inside the fume hood.
Add the appropriate solvent to the flask.
Slowly add the weighed 3-Methyl-2-nitrophenylacetic acid to the solvent while stirring to ensure proper mixing and to control any potential exothermic dissolution.
Running the Reaction:
Add other reagents as required by the specific synthetic procedure.
If heating is necessary, use a controlled heating mantle and attach a condenser to the flask to prevent solvent evaporation.
Monitor the reaction as per the experimental plan.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction carefully, following the specific procedure. Be aware of potential gas evolution or exotherms.
Perform extractions and washes inside the fume hood.
Waste Disposal:
Dispose of all chemical waste, including solvents and reaction byproducts, in appropriately labeled hazardous waste containers.[1]
Application Notes and Protocols: 3-Methyl-2-nitrophenylacetic Acid as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals. Introduction 3-Methyl-2-nitrophenylacetic acid is a valuable and versatile precursor in the synthesis of various heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-2-nitrophenylacetic acid is a valuable and versatile precursor in the synthesis of various heterocyclic compounds. Its structure, featuring a nitro group ortho to a methyl-substituted phenylacetic acid moiety, allows for strategic chemical transformations to construct fused ring systems. The most prominent application involves the reductive cyclization of the nitro group, which leads to the formation of substituted indoles and related heterocycles. This process is a key step in the synthesis of compounds with significant biological and pharmaceutical activities.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds derived from 3-methyl-2-nitrophenylacetic acid.
Key Heterocyclic Scaffolds and Synthetic Pathways
The primary heterocyclic systems synthesized from 3-methyl-2-nitrophenylacetic acid are 4-methyloxindoles and potentially 4-methyl-4H-benzo[d][1][2]oxazin-2(1H)-ones. The general synthetic strategies are outlined below.
Synthesis of 4-Methyloxindole
The synthesis of 4-methyloxindole from 3-methyl-2-nitrophenylacetic acid is achieved through a reductive cyclization reaction. This transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the lactam ring of the oxindole. Common reducing agents for this process include catalytic hydrogenation and reduction with metals in acidic media, such as iron in acetic acid.
Reaction Pathway for 4-Methyloxindole Synthesis
Caption: General reaction pathway for the synthesis of 4-methyloxindole.
Potential Synthesis of 4-Methyl-4H-benzo[d][1][2]oxazin-2(1H)-one
The intermediate, 2-amino-3-methylphenylacetic acid, is a substituted anthranilic acid. Anthranilic acids are known precursors for the synthesis of benzoxazinones. By reacting 2-amino-3-methylphenylacetic acid with a suitable carbonyl source, such as phosgene or a phosgene equivalent, it is possible to form the corresponding 4-methyl-4H-benzo[d][1][2]oxazin-2(1H)-one.
Proposed Pathway for Benzoxazinone Synthesis
Caption: Proposed synthesis of a benzoxazinone derivative.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of oxindoles from nitroarenes, which can be adapted for 3-methyl-2-nitrophenylacetic acid.
Heterocyclic Product
Method
Reagents and Solvents
Temperature (°C)
Reaction Time (h)
Yield (%)
4-Methyloxindole
Catalytic Hydrogenation
H₂, Pd/C, Ethanol
25-50
2-6
>90
4-Methyloxindole
Iron Reduction
Fe powder, Acetic acid, Ethanol, Water
70-80
1-3
~85-95
Experimental Protocols
Protocol 1: Synthesis of 4-Methyloxindole via Catalytic Hydrogenation
This protocol describes the synthesis of 4-methyloxindole from 3-methyl-2-nitrophenylacetic acid using catalytic hydrogenation.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis of 4-methyloxindole via catalytic hydrogenation.
Materials:
3-Methyl-2-nitrophenylacetic acid
10% Palladium on carbon (Pd/C)
Ethanol
Hydrogen gas
Celite
Nitrogen gas
Procedure:
In a hydrogenation vessel, dissolve 3-methyl-2-nitrophenylacetic acid (1.0 eq) in ethanol.
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under a nitrogen atmosphere.
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen gas to 50 psi.
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) for 2-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purify the crude 4-methyloxindole by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Methyloxindole via Iron Reduction
This protocol outlines the synthesis of 4-methyloxindole using iron powder in acetic acid.[1][3]
Experimental Workflow for Iron Reduction
Caption: Workflow for the synthesis of 4-methyloxindole via iron reduction.
Materials:
3-Methyl-2-nitrophenylacetic acid
Iron powder
Glacial acetic acid
Ethanol
Water
Sodium bicarbonate solution (saturated)
Ethyl acetate
Magnesium sulfate
Procedure:
In a round-bottom flask, prepare a suspension of 3-methyl-2-nitrophenylacetic acid (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).
To this suspension, add iron powder (3-5 eq) portion-wise with stirring.
Heat the reaction mixture to 70-80 °C and maintain this temperature for 1-3 hours.
Monitor the reaction by TLC until the starting material is consumed.
Once the reaction is complete, filter the hot reaction mixture to remove excess iron and iron salts. Wash the solid residue with hot ethanol.
Cool the filtrate and carefully neutralize it with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude 4-methyloxindole.
Purify the product by recrystallization or column chromatography.
Conclusion
3-Methyl-2-nitrophenylacetic acid serves as an effective precursor for the synthesis of 4-methyloxindole, a key heterocyclic scaffold. The reductive cyclization can be reliably achieved through catalytic hydrogenation or by using iron in acetic acid, with both methods offering high yields. Further exploration of the intermediate, 2-amino-3-methylphenylacetic acid, could lead to the development of synthetic routes for other heterocyclic systems, such as benzoxazinones, expanding the utility of this versatile starting material in medicinal chemistry and drug discovery.
Technical Support Center: Synthesis of 3-Methyl-2-nitrophenylacetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Methyl-2-nitrophenylacetic acid, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of 3-Methyl-2-nitrophenylacetic acid?
A1: Low yields in the nitration of 2-methylphenylacetic acid to produce 3-Methyl-2-nitrophenylacetic acid can often be attributed to several critical factors. These include suboptimal reaction temperatures, incorrect molar ratios of reactants, and the formation of undesired isomers and side products.[1] Careful control over the reaction conditions is paramount for maximizing the yield of the desired product.
Q2: How does reaction temperature affect the yield and purity of the final product?
A2: The temperature of the nitration reaction is a crucial parameter.[1] If the temperature is too high, it can lead to the formation of dinitro compounds and other oxidation byproducts, thereby reducing the yield of the desired mononitrated product. Conversely, a temperature that is too low may result in an incomplete reaction.[1] For the nitration of 2-methylphenylacetic acid, maintaining a low temperature, typically between -10°C and 10°C, is recommended to favor the formation of the desired 3-nitro isomer.[2]
Q3: I am observing the formation of multiple products. How can I improve the selectivity for the 3-Methyl-2-nitrophenylacetic acid isomer?
A3: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic rings. In the case of 2-methylphenylacetic acid, the methyl group is an ortho-, para-director, while the acetic acid group is a meta-director. To enhance the selectivity for the desired 3-nitro isomer, precise control of the reaction temperature is essential.[1] Additionally, the choice and ratio of the nitrating agent can influence the isomeric distribution. A mixture of nitric acid and acetic anhydride is commonly used for this transformation.[2]
Q4: What are the best practices for purifying the crude 3-Methyl-2-nitrophenylacetic acid?
A4: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent for recrystallization is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Allowing the solution to cool slowly will promote the formation of pure crystals, as rapid cooling can trap impurities within the crystal lattice.[1] After filtration, washing the crystals with a small amount of cold solvent can help remove any residual impurities.
Q5: How can I confirm the identity and purity of my synthesized 3-Methyl-2-nitrophenylacetic acid?
A5: A combination of analytical techniques should be employed to confirm the identity and assess the purity of the final product. A sharp melting point close to the literature value (132-136 °C) is a good indicator of high purity.[3] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for confirming the chemical structure.[2] For instance, the IR spectrum should show characteristic peaks for the carboxylic acid (COOH) and nitro (NO₂) functional groups.[2]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield
Reaction temperature is too high or too low.
Maintain the reaction temperature between -10°C and 10°C, with an optimal range of 0°C to 5°C.[2]
Incorrect molar ratio of reactants.
Use a molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride of approximately 1:1.50:1.10.[2]
Incomplete reaction.
Increase the reaction time. The reaction is typically run for 1 to 3 hours after the addition of nitric acid.[2]
Formation of Multiple Isomers
Suboptimal reaction temperature.
Strict temperature control is crucial. Lower temperatures generally favor the desired isomer.
Product is Dark or Oily
Presence of impurities and byproducts due to excessive nitration or oxidation.
Ensure the reaction temperature does not exceed the recommended range. Purify the crude product by recrystallization.
Difficulty in Product Isolation
The product may be partially soluble in the reaction mixture.
After the reaction, filter the mixture and wash the solid product with cold water or a suitable solvent to recover the product.
Experimental Protocols
Synthesis of 3-Methyl-2-nitrophenylacetic acid
This protocol is based on the method described in patent CN101486654A.[2]
Materials:
2-methylphenylacetic acid
Acetic anhydride
Dichloromethane
98% Nitric acid
Ice bath
Magnetic stirrer
Thermometer
Dropping funnel
Reaction flask
Procedure:
In a reaction flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20mL of dichloromethane.[2]
Cool the mixture to 0°C in an ice bath with continuous stirring.[2]
Slowly add 13.4g (0.212 mol) of 98% nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained between 0°C and 5°C.[2]
After the addition is complete, continue to stir the reaction mixture at a temperature between 0°C and 5°C for 2 hours.[2]
Upon completion of the reaction, filter the mixture to collect the solid product.
Wash the solid product with cold water and dry it under a vacuum to obtain 3-Methyl-2-nitrophenylacetic acid.
Quantitative Data Summary
Parameter
Condition 1
Condition 2
Condition 3
Molar Ratio (2-methylphenylacetic acid : Nitric acid : Acetic anhydride)
Optimization of reaction conditions for nitrating phenylacetic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for nitrating phenylacetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of phenylacetic acid?
A1: The nitration of phenylacetic acid is an electrophilic aromatic substitution reaction.[1][2] The reaction typically involves the generation of a nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, usually sulfuric acid.[1][2] This highly electrophilic nitronium ion is then attacked by the electron-rich benzene ring of phenylacetic acid to form a carbocation intermediate, known as a sigma complex or arenium ion.[3] Finally, a weak base, such as water or the bisulfate ion, removes a proton from the ring, restoring aromaticity and yielding the nitrated phenylacetic acid product.[1]
Q2: What are the expected products of the nitration of phenylacetic acid?
Q3: How does the concentration of nitric acid affect the reaction outcome?
A3: The concentration of nitric acid is a critical parameter. Using 70% nitric acid tends to yield mononitrated products, whereas 90% fuming nitric acid can lead to the formation of dinitrated products.[7] It is important to carefully control the concentration to achieve the desired level of nitration.
Q4: Can oxidation of the carboxymethyl group occur during nitration?
A4: Yes, nitric acid is a strong oxidizing agent, and oxidation of the carboxymethyl group is a potential side reaction, especially under harsh conditions such as high temperatures or high concentrations of nitric acid.[7]
Troubleshooting Guide
Issue
Potential Cause(s)
Troubleshooting Steps
Low or No Product Yield
1. Incomplete reaction. 2. Ineffective generation of the nitronium ion. 3. Reaction temperature is too low.
1. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Ensure the use of a strong co-acid like concentrated sulfuric acid and fresh nitric acid.[8] 3. Gradually increase the reaction temperature, but be cautious of side reactions.[9]
Formation of Multiple Products (Poor Regioselectivity)
1. Reaction temperature is too high, leading to the formation of multiple isomers.[8] 2. The nitrating agent is too reactive.
1. Maintain a lower reaction temperature (e.g., 0-10 °C) to improve regioselectivity.[8] 2. Consider using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride.[9]
Formation of Dinitro or Polynitrated Products
1. The concentration of nitric acid is too high. 2. The reaction time is excessively long.
1. Use a lower concentration of nitric acid.[7] 2. Monitor the reaction closely with TLC and stop the reaction once the desired mononitrated product is the major component.[8]
Charring or Tar Formation
1. The reaction temperature is excessively high.[8] 2. The concentration of the acid mixture is too strong, causing oxidative degradation.[8]
1. Control the temperature carefully, especially during the addition of the nitrating mixture, by using an ice bath. 2. Use a less concentrated acid mixture or add the substrate to the acid mixture slowly.
Difficulty in Product Isolation
1. The product is soluble in the aqueous work-up solution. 2. Formation of a stable emulsion during extraction.
1. After quenching the reaction with ice, carefully neutralize the solution to precipitate the product.[8] 2. Add a saturated brine solution to help break up any emulsions during extraction.[8]
Experimental Protocols
General Protocol for Mononitration of Phenylacetic Acid
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
Phenylacetic acid
Concentrated nitric acid (70%)
Concentrated sulfuric acid
Ice
Distilled water
Magnetic stirrer and stir bar
Round-bottom flask
Dropping funnel
Thermometer
Beaker
Buchner funnel and filter paper
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, add a calculated amount of phenylacetic acid.
Cool the flask in an ice bath to 0-5 °C.
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) dropwise from a dropping funnel while maintaining the temperature below 10 °C.[10][11]
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
The solid product will precipitate out of the solution.
Collect the precipitate by vacuum filtration using a Buchner funnel.[12]
Wash the solid with cold distilled water to remove any residual acid.
Dry the product, and if necessary, recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified nitrophenylacetic acid.[12]
Data Presentation
Table 1: Influence of Nitric Acid Concentration on Product Formation
Technical Support Center: Synthesis and Purification of 3-Methyl-2-nitrophenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Methyl-2-nitro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Methyl-2-nitrophenylacetic acid.
Troubleshooting Guide
Encountering issues during the synthesis and purification of 3-Methyl-2-nitrophenylacetic acid is common. This guide outlines potential problems, their probable causes, and recommended solutions to enhance product purity and yield.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of Desired Product
- Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratios of reactants. - Loss of product during workup or purification.
- Monitor the reaction progress using TLC or HPLC. - Maintain the reaction temperature between -5°C and 5°C.[1] - Use a precise molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride (e.g., 1:1.50:1.10).[1] - Optimize extraction and recrystallization procedures to minimize loss.
Presence of Multiple Isomers
The nitration of 2-methylphenylacetic acid can lead to the formation of positional isomers as the methyl and acetic acid groups direct the incoming nitro group to different positions on the aromatic ring.
- Control the reaction temperature stringently, as lower temperatures can favor the formation of the desired isomer. - Employ purification techniques like fractional recrystallization or column chromatography to separate the isomers.
Formation of Dinitro Compounds
Excessive nitrating agent or elevated reaction temperatures can lead to the introduction of a second nitro group onto the aromatic ring.
- Carefully control the stoichiometry of the nitrating agent. - Maintain a low reaction temperature throughout the addition of nitric acid.[2][3]
Product "Oiling Out" During Recrystallization
The chosen recrystallization solvent is unsuitable, dissolving the compound even at low temperatures, or the cooling process is too rapid.
- Select a solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures.[4] - Consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexane.[5][6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inadequate Purity After a Single Recrystallization
Significant amounts of impurities are present that have similar solubility profiles to the desired product in the chosen solvent.
- Perform a second recrystallization using a different solvent system. - Employ column chromatography for more effective separation of closely related impurities.
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is the recommended synthetic route for 3-Methyl-2-nitrophenylacetic acid?
A common and effective method is the nitration of 2-methylphenylacetic acid using a mixture of nitric acid and acetic anhydride in a solvent like dichloromethane.[1][7]
Q2: What are the critical parameters to control during the synthesis?
The most critical parameters are temperature and the molar ratio of reactants. The reaction is exothermic, and maintaining a low temperature (ideally between -5°C and 5°C) is crucial to minimize the formation of side products, such as positional isomers and dinitrated compounds.[1][4]
Impurities
Q3: What are the most common impurities I should expect?
The primary impurities are typically positional isomers of 3-Methyl-2-nitrophenylacetic acid, such as 2-Methyl-5-nitrophenylacetic acid and 2-Methyl-6-nitrophenylacetic acid. Dinitrated byproducts and unreacted starting material can also be present.
Q4: How can I detect the presence of these impurities?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for identifying and quantifying impurities. 1H NMR can be particularly useful for distinguishing between isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.[7]
Purification
Q5: What is the most effective method for purifying crude 3-Methyl-2-nitrophenylacetic acid?
Recrystallization is a widely used and effective technique for purifying the crude product.[4] For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.
Q6: Which solvents are recommended for recrystallization?
The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[4] For 3-Methyl-2-nitrophenylacetic acid, which is a moderately polar molecule, solvent systems such as ethanol/water, isopropanol/water, or ethyl acetate/heptane can be effective. It is advisable to perform small-scale solvent screening to find the optimal system.[5]
Experimental Protocols
Synthesis of 3-Methyl-2-nitrophenylacetic acid
Materials:
2-methylphenylacetic acid
Acetic anhydride
Concentrated nitric acid (98%)
Dichloromethane
Ice-salt bath
Magnetic stirrer and stir bar
Dropping funnel
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylphenylacetic acid in dichloromethane.
Add acetic anhydride to the solution.
Cool the flask to 0°C in an ice-salt bath.
Slowly add concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature does not exceed 5°C.[1]
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.[1]
Monitor the reaction progress by TLC or HPLC.
Upon completion, pour the reaction mixture into ice-water and stir until the ice has melted.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
Identifying and removing byproducts in 3-Methyl-2-nitrophenylacetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-nitrophenylacetic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-nitrophenylacetic acid. The information focuses on identifying and removing common byproducts to ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 3-Methyl-2-nitrophenylacetic acid?
A1: The most frequently cited method is the direct nitration of 2-methylphenylacetic acid. This electrophilic aromatic substitution is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and acetic anhydride, often in a solvent like dichloromethane.[1][2] The reaction temperature is carefully controlled, usually between -10°C and 10°C, to manage the exothermic reaction and improve selectivity.[1][2]
Q2: What are the primary byproducts to expect in this synthesis?
A2: The primary byproducts are positional isomers formed during the nitration reaction.[3][4] Since the methyl (-CH₃) and acetic acid (-CH₂COOH) groups are both ortho-para directing, the nitronium ion (NO₂⁺) can attack several positions on the aromatic ring. This results in a mixture of isomers, including 4-nitro, 5-nitro, and 6-nitro-2-methylphenylacetic acid, alongside the desired 3-nitro product. Dinitrated compounds and products from side-chain oxidation can also occur, particularly under harsh reaction conditions.[3]
Q3: Why is strict temperature control so critical during the nitration step?
A3: Temperature control is crucial for two main reasons. First, nitration is a highly exothermic reaction; poor temperature management can lead to an uncontrolled reaction rate, reducing safety and yield. Second, selectivity towards the desired isomer is temperature-dependent. Higher temperatures can increase the formation of unwanted isomers and dinitrated byproducts, complicating the purification process.[1][5]
Q4: What are the recommended analytical techniques for identifying the product and its impurities?
A4: A combination of techniques is recommended for comprehensive analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and quantifying the different isomers and impurities.[6][7] For structural confirmation, Infrared (IR) spectroscopy can identify key functional groups (COOH and NO₂), while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to confirm the substitution pattern of the final product.[2]
Troubleshooting Guide
Problem: My reaction yield is significantly lower than reported in the literature.
Possible Cause 1: Incorrect Stoichiometry. The molar ratio of 2-methylphenylacetic acid to the nitrating agents (nitric acid, acetic anhydride) is critical for optimal conversion.
Solution 1: Carefully review and adjust the molar ratios of your reactants. Published methods suggest a molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride of approximately 1:1.40-1.60:1.10.[1][2]
Possible Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient time or inadequate temperature control.
Solution 2: Ensure the reaction is maintained within the optimal temperature range (e.g., 0°C to 5°C) for the recommended duration (typically 1 to 3 hours) after the addition of nitric acid is complete.[2]
Problem: My final product is contaminated with multiple isomers that are difficult to separate.
Possible Cause: The similar polarity and solubility of positional isomers make them challenging to separate using standard crystallization alone.
Solution 1: Fractional Crystallization. This technique can be effective if there are sufficient differences in the solubilities of the isomers in a particular solvent system.[8] It involves dissolving the crude mixture in a minimum amount of hot solvent and allowing it to cool slowly. The least soluble isomer (hopefully the desired product) will crystallize first and can be isolated by filtration.[8][9]
Solution 2: Selective Chemical Reduction. A more advanced method involves the selective reduction of the less sterically hindered nitro-isomers.[10] The nitro group in the desired 3-methyl-2-nitrophenylacetic acid is sterically hindered. Unhindered isomers can be selectively reduced to their corresponding anilines using a nonorganic sulfide salt. These newly formed anilines have different chemical properties and can be easily removed from the unreacted (desired) nitro compound via acid-base extraction.[10]
Problem: I see unexpected peaks in my NMR or Mass Spectrum.
Possible Cause 1: Dinitration. If the reaction conditions were too harsh (e.g., high temperature, excess nitric acid), dinitration of the aromatic ring may have occurred.
Solution 1: Re-evaluate your reaction conditions. Use the recommended temperature range and stoichiometry to minimize over-nitration.
Possible Cause 2: Side-Chain Oxidation. The benzylic protons of the acetic acid group or the methyl group can be susceptible to oxidation, leading to byproducts.
Solution 2: Ensure that the nitrating agent is not contaminated with oxidizing impurities and that the reaction temperature is kept low. Suppressing side-chain oxidation is a known advantage of certain nitration procedures.[3]
Data Presentation
Table 1: Example Reaction Conditions and Yields for 3-Methyl-2-nitrophenylacetic acid Synthesis
Table 2: Spectroscopic Data for Structural Identification of 3-Methyl-2-nitrophenylacetic acid[2]
Technique
Data
Interpretation
IR (KBr, cm⁻¹)
1718, 1264
C=O and C-O stretching of Carboxylic Acid (-COOH)
1525, 1334
Asymmetric and symmetric stretching of Nitro Group (-NO₂)
¹H NMR (500MHz, DMSO)
δ 2.33 (3H, s)
Methyl group (-CH₃) protons
δ 3.78 (2H, s)
Methylene group (-CH₂COOH) protons
δ 7.26–7.33 (1H, t)
Aromatic proton
δ 7.43–7.44 (1H, d)
Aromatic proton
δ 7.71–7.73 (1H, d)
Aromatic proton
δ 12.52 (1H, s)
Carboxylic acid (-COOH) proton
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-nitrophenylacetic acid
This protocol is adapted from published patent literature.[1][2]
Setup: In a three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, add 2-methylphenylacetic acid (e.g., 20g, 0.133 mol), acetic anhydride (e.g., 15g, 0.147 mol), and dichloromethane (e.g., 20 mL).
Cooling: Begin stirring and cool the mixture to 0°C in an ice-salt bath.
Nitration: Slowly add 98% concentrated nitric acid (e.g., 13.4g, 0.212 mol) dropwise via the dropping funnel. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
Reaction: After the addition is complete, continue to stir the mixture at 0°C to 5°C for 2 hours.
Isolation: Isolate the crude product by vacuum filtration.
Washing: Wash the collected solid with cold water to remove residual acids.
Drying: Dry the solid product under vacuum to obtain crude 3-Methyl-2-nitrophenylacetic acid.
Protocol 2: Purification by Selective Chemical Reduction and Extraction
This protocol is based on the methodology for separating sterically hindered nitro-isomers.[10]
Dissolution: Dissolve the crude product mixture containing various isomers in a suitable inert solvent, such as aqueous alcohol.
Reduction: Add a nonorganic sulfide salt (e.g., sodium sulfide) to the solution. Preferably, 1.0 to 6.0 moles of sulfide salt are added per mole of the nitration mixture.[10] The sulfide will selectively reduce the unhindered nitro-isomers (e.g., 4-nitro, 5-nitro) to their corresponding anilines, leaving the sterically hindered 2-nitro isomer largely unreacted.
Extraction (Base): After the reduction is complete, make the solution basic (e.g., with NaOH) and extract with an organic solvent (e.g., ethyl acetate). The basic anilines will remain in the organic layer, while the desired 3-methyl-2-nitrophenylacetic acid will be deprotonated and move to the aqueous layer as its carboxylate salt.
Separation: Separate the aqueous and organic layers.
Acidification: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of ~2-3. The desired 3-Methyl-2-nitrophenylacetic acid will precipitate out of the solution.
Final Isolation: Collect the purified product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: General workflow for the synthesis of crude 3-Methyl-2-nitrophenylacetic acid.
Caption: Formation pathway of the desired product and its common positional isomers.
Caption: Purification workflow using selective reduction and acid-base extraction.
Common side reactions during the synthesis of 3-Methyl-2-nitrophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-nitrophenylacetic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-nitrophenylacetic acid.
Synthesis Workflow Overview
The synthesis of 3-Methyl-2-nitrophenylacetic acid is a multi-step process. A common synthetic route is outlined below. This guide will address potential issues at each stage.
Caption: Overall workflow for the synthesis of 3-Methyl-2-nitrophenylacetic acid.
Q1: My nitration reaction produced a mixture of isomers. How can I improve the selectivity for 2-Nitro-m-xylene?
A1: The nitration of m-xylene can yield both 2-nitro-m-xylene and 4-nitro-m-xylene.[1] The formation of the 4-nitro isomer is a common side reaction. To enhance the selectivity for the desired 2-nitro isomer, careful control of reaction conditions is crucial.
Troubleshooting:
Temperature Control: Maintain a low reaction temperature, typically between 30-60°C.[2] Higher temperatures can favor the formation of the thermodynamically more stable 4-nitro isomer.
Acid Mixture: The composition of the mixed acid (sulfuric acid and nitric acid) is critical. Variations in the acid ratio can alter isomer distribution.[3][4]
Addition Rate: Add the nitrating agent slowly to the m-xylene solution to maintain better temperature control and minimize localized overheating.
Parameter
Recommended Condition
Potential Issue
Temperature
30-60°C
Higher temperatures decrease selectivity.
Nitrating Agent
Mixed Acid (HNO₃/H₂SO₄)
Incorrect ratio affects isomer distribution.
Q2: I am observing the formation of dinitro compounds in my product mixture. How can I prevent this over-nitration?
A2: Over-nitration to form dinitro-m-xylene is a significant side reaction, especially with highly activating starting materials like m-xylene.[3][4]
Troubleshooting:
Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess of nitric acid is often used, but a large excess will promote di-nitration.
Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Stop the reaction once the starting material is consumed to prevent further nitration of the product. Longer reaction times can lead to over-nitration.[3]
Acid Concentration: Using fuming nitric acid or a high concentration of sulfuric acid can increase the reactivity of the nitrating species, leading to over-nitration.
Q3: My reaction mixture turned dark, and I have a low yield of the desired product. What could be the cause?
A3: A dark reaction mixture and low yield can be indicative of oxidation side reactions. The methyl groups of xylene can be susceptible to oxidation by the strong oxidizing nature of the nitrating mixture.
Troubleshooting:
Temperature: Strictly control the reaction temperature. Excursions to higher temperatures can significantly increase the rate of oxidation.
Purity of Reagents: Ensure the use of high-purity starting materials. Impurities can sometimes catalyze decomposition and oxidation reactions.
Step 2: Benzylic Bromination of 2-Nitro-m-xylene
Q4: My bromination reaction is producing polybrominated side products. How can I achieve mono-bromination?
A4: The formation of di- and tri-brominated products is a common issue in radical bromination.
Troubleshooting:
Brominating Agent: Use N-bromosuccinimide (NBS) as the brominating agent instead of elemental bromine (Br₂). NBS provides a low, steady concentration of bromine radicals, which favors mono-bromination and minimizes side reactions.[5][6][7]
Radical Initiator: Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide in catalytic amounts, along with light or heat, to initiate the reaction.
Stoichiometry: Use a stoichiometric amount or a slight excess of NBS relative to the 2-nitro-m-xylene.
Q5: I am observing bromination on the aromatic ring in addition to the benzylic position. How can I prevent this?
A5: Aromatic bromination is an electrophilic substitution reaction and can compete with radical benzylic bromination, especially if elemental bromine is used.
Troubleshooting:
Reagent Choice: As mentioned, using NBS is the best way to avoid this side reaction. NBS favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[7][8]
Exclusion of Lewis Acids: Ensure that the reaction setup is free from any Lewis acid contaminants that could catalyze aromatic bromination.
Caption: Desired pathway and a common side reaction in benzylic bromination.
Step 3: Cyanation of 2-Nitro-3-methylbenzyl bromide
Q6: My cyanation reaction has a low yield, and I have isolated an alkene byproduct. What is causing this?
A6: The reaction of a benzyl halide with cyanide can result in a competing elimination reaction (E2), especially with a strong base, to form an alkene.[9]
Troubleshooting:
Reaction Conditions: Use a polar aprotic solvent like DMSO or DMF to favor the SN2 reaction over elimination.[10]
Base Strength: While sodium cyanide is a salt of a weak acid, the cyanide ion has some basicity. Avoid using stronger bases in the reaction mixture.
Temperature: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.
Q7: I have an unexpected alcohol byproduct in my product mixture. Where is it coming from?
A7: The formation of 2-nitro-3-methylbenzyl alcohol is likely due to the presence of hydroxide ions in the reaction mixture.
Troubleshooting:
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions. Sodium cyanide can be hygroscopic, and any absorbed water can lead to the in-situ formation of hydroxide ions, which will compete with cyanide as a nucleophile.
Purity of Cyanide Source: Use high-purity sodium or potassium cyanide.
Step 4: Hydrolysis of 2-(3-Methyl-2-nitrophenyl)acetonitrile
Q8: My hydrolysis reaction is incomplete, and I have a significant amount of the corresponding amide in my final product. How can I drive the reaction to completion?
A8: The hydrolysis of a nitrile proceeds through an amide intermediate. Incomplete hydrolysis is a common issue, resulting in a mixture of the amide and the carboxylic acid.[11][12][13][14][15]
Troubleshooting:
Reaction Time and Temperature: Increase the reaction time and/or temperature to ensure complete hydrolysis of the amide intermediate. The hydrolysis of the amide is often slower than the initial hydrolysis of the nitrile.
Acid/Base Concentration: For acid- or base-catalyzed hydrolysis, ensure a sufficient concentration of the acid or base is used.
Monitoring: Monitor the reaction by TLC or another appropriate method to confirm the disappearance of the amide intermediate.
Q9: I am concerned about the potential for decarboxylation of my final product. How can I minimize this?
A9: Phenylacetic acids can undergo decarboxylation, especially at high temperatures and under harsh acidic or basic conditions.[16][17][18]
Troubleshooting:
Mild Conditions: Use the mildest possible conditions for hydrolysis that still allow for the complete conversion of the nitrile and amide.
Temperature Control: Avoid excessive heating during the hydrolysis and work-up steps.
pH Control during Work-up: During the acidic work-up of a base-catalyzed hydrolysis, avoid strongly acidic conditions for prolonged periods.
Caption: Reaction pathway and potential side reaction during nitrile hydrolysis.
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken at all times.
Protocol 1: Nitration of m-Xylene
To a stirred solution of m-xylene in a suitable solvent (e.g., dichloromethane) at 0-5°C, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
Maintain the temperature below 10°C during the addition.
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
Carefully pour the reaction mixture over crushed ice and separate the organic layer.
Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by fractional distillation or column chromatography to separate the 2-nitro and 4-nitro isomers.
Protocol 2: Hydrolysis of 2-(3-Methyl-2-nitrophenyl)acetonitrile
To a solution of 2-(3-Methyl-2-nitrophenyl)acetonitrile, add an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 10 M NaOH).
Heat the mixture to reflux and monitor the reaction by TLC until the starting material and the intermediate amide have been consumed.
Cool the reaction mixture to room temperature.
If using acid hydrolysis, pour the mixture over ice and extract the product with a suitable organic solvent.
If using base hydrolysis, acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) until the product precipitates.
Collect the solid product by filtration, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent system to obtain pure 3-Methyl-2-nitrophenylacetic acid.
Technical Support Center: Recrystallization of 3-Methyl-2-nitrophenylacetic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate recrystallization solvent for 3-Methyl-2-nitrophenylacetic acid. It includes freq...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate recrystallization solvent for 3-Methyl-2-nitrophenylacetic acid. It includes frequently asked questions, a detailed experimental protocol for solvent screening, and a troubleshooting guide for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal solvent for recrystallization should meet several key criteria to ensure effective purification:
Solubility Profile : The compound of interest, in this case, 3-Methyl-2-nitrophenylacetic acid, should be highly soluble in the solvent at its boiling point but poorly soluble at room temperature or below.[1][2][3]
Impurity Solubility : Soluble impurities should be highly soluble in the solvent even at low temperatures, so they remain in the mother liquor after crystallization.[1] Insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[1]
Chemical Inertness : The solvent must not react with the compound being purified.[1][3]
Volatility : A relatively low boiling point (generally below 100°C) is preferred, as it allows for easy removal of the solvent from the purified crystals by evaporation.[4]
Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3]
Q2: How do I choose a starting solvent for 3-Methyl-2-nitrophenylacetic acid?
The principle of "like dissolves like" is the primary guide for initial solvent selection.[5] 3-Methyl-2-nitrophenylacetic acid (C₉H₉NO₄)[6] is a moderately polar molecule due to the presence of a carboxylic acid and a nitro group.
Polar Solvents : Given the polar functional groups, polar solvents are a logical starting point. Alcohols (like ethanol or methanol) and water are often effective for crystallizing carboxylic acids.[4][7]
Solvent Mixtures : If a single solvent proves too effective (dissolves the compound at room temperature) or ineffective (fails to dissolve the compound when hot), a mixed-solvent system is a valuable alternative.[8] A common and effective pair for organic acids is an alcohol/water mixture.[7][8]
Q3: When and how should I use a mixed-solvent system?
A mixed-solvent system is employed when no single solvent exhibits the ideal temperature-dependent solubility profile. This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[2][8]
Procedure:
Dissolve the crude 3-Methyl-2-nitrophenylacetic acid in a minimal amount of the hot "good" solvent.
If any insoluble impurities are present, perform a hot gravity filtration.
Slowly add the "bad" solvent dropwise to the hot solution until a persistent cloudiness (turbidity) appears, indicating the solution is saturated.
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[2]
Allow the solution to cool slowly to induce crystallization.
A frequently successful combination for carboxylic acids is ethanol (good solvent) and water (bad solvent).[7]
Several small test tubes or 10 mL Erlenmeyer flasks
A selection of test solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane)
Hot plate or water bath
Glass stirring rods
Procedure:
Place a small amount of the crude solid (about 20-30 mg) into each test tube.
To each tube, add a potential solvent dropwise (starting with ~0.5 mL) at room temperature. Stir or swirl the mixture.[9]
Observation 1 (Cold Solubility): Note if the solid dissolves completely in the solvent at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization, as recovery will be poor.[9]
If the solid does not dissolve at room temperature, gently heat the test tube in a hot water bath or on a hot plate, bringing the solvent to a boil.[1] Add more solvent dropwise until the solid just dissolves.
Observation 2 (Hot Solubility): If the solid dissolves completely in a reasonable amount of hot solvent (e.g., 1-3 mL), it is a potential candidate. If it remains insoluble even after adding a significant amount of hot solvent, it is a poor choice.[1]
Remove the tubes that contain dissolved solids from the heat and allow them to cool slowly to room temperature. Subsequently, cool them further in an ice bath.
Observation 3 (Crystallization): Observe if a good yield of crystals forms upon cooling. The ideal solvent is one that was poor at dissolving the compound cold but excellent when hot, and which yields a large quantity of crystals upon cooling.[1]
Data Presentation: Potential Solvent Properties
The table below summarizes the properties of common solvents that could be tested for the recrystallization of 3-Methyl-2-nitrophenylacetic acid.
Good for polar compounds like carboxylic acids; high boiling point allows for a wide temperature range. May be a good "anti-solvent".[7]
Ethanol
78
0.654
A versatile, moderately polar solvent often effective for carboxylic acids, both alone and in a mixture with water.[4][7]
Methanol
65
0.762
Similar to ethanol but more polar and has a lower boiling point. Also a good candidate for use with water.[7]
Ethyl Acetate
77
0.228
A moderately polar solvent that is a good general choice for many organic compounds.
Toluene
111
0.099
A non-polar aromatic solvent. May be useful if impurities are highly polar. Its high boiling point can be a disadvantage.[4]
Hexane
69
0.009
A non-polar solvent, unlikely to dissolve the compound alone but may be an effective "anti-solvent" with a more polar solvent like ethyl acetate.
Troubleshooting Guide
Q4: What should I do if the compound "oils out" instead of forming crystals?
"Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[11] This is often due to the solution being highly supersaturated or the presence of impurities that depress the melting point.
Solution 1 : Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level and allow it to cool more slowly.[11][12]
Solution 2 : Try a different solvent with a lower boiling point.
Solution 3 : If using a mixed-solvent system, add more of the "good" solvent to ensure the compound stays dissolved at a higher temperature before cooling.[11]
Q5: No crystals are forming, even after cooling in an ice bath. What can I do?
This is often due to either using too much solvent or the solution becoming supersaturated.[12][13]
Solution 1 (Induce Crystallization) : Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[11][13]
Solution 2 (Seed Crystals) : Add a tiny "seed" crystal of the crude solid to the solution to initiate crystallization.[11]
Solution 3 (Reduce Solvent) : If too much solvent was added, gently boil off some of the solvent to re-saturate the solution and then attempt to cool it again.[11][12]
Q6: My recovery yield is very low. What went wrong?
A low yield can be caused by several factors during the recrystallization process.
Cause 1 (Too much solvent) : Using a large excess of solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[11][13]
Cause 2 (Premature filtration) : Filtering the crystals while the solution is still warm will lead to product loss. Ensure the solution is thoroughly cooled (preferably in an ice bath) before vacuum filtration.
Cause 3 (Washing with wrong solvent) : Washing the collected crystals with room-temperature solvent or an excessive amount of cold solvent can redissolve some of the purified product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[13]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent.
Caption: Workflow for single-solvent recrystallization screening.
Navigating the Scale-Up of 3-Methyl-2-nitrophenylacetic Acid Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals The successful scale-up of 3-Methyl-2-nitrophenylacetic acid synthesis, a key intermediate in various pharmaceutical pathways, presents a unique set of chal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 3-Methyl-2-nitrophenylacetic acid synthesis, a key intermediate in various pharmaceutical pathways, presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to assist you in navigating the complexities of transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the nitration of 2-methylphenylacetic acid?
A1: The most significant challenges include:
Thermal Runaway: Nitration reactions are highly exothermic. Inadequate heat dissipation at larger scales can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant safety risk.
Regioselectivity Control: Achieving the desired 3-methyl-2-nitrophenylacetic acid isomer while minimizing the formation of other isomers (e.g., 4-nitro, 6-nitro) and di-nitro byproducts can be more difficult at scale due to potential issues with mixing and maintaining uniform reaction conditions.
Byproduct Formation: Increased reaction volumes can lead to localized "hot spots" or concentration gradients, promoting the formation of impurities through oxidation or over-nitration.
Purification: Isolating the target compound at high purity from larger batches of crude product can be challenging. Simple filtration may no longer be sufficient, necessitating the development of robust recrystallization or chromatographic methods.
Q2: What are the expected isomeric byproducts during the nitration of 2-methylphenylacetic acid?
A2: The nitration of 2-methylphenylacetic acid can yield several isomers. The primary directing effects of the methyl (ortho, para-directing) and acetic acid (meta-directing) groups, combined with steric hindrance, influence the product distribution. Expected byproducts include other mononitrated isomers such as 4-nitro and 6-nitro derivatives. At industrial scale for similar compounds like toluene, the isomer ratio is a critical parameter that is carefully controlled.[1][2]
Q3: How does the yield and purity of 3-Methyl-2-nitrophenylacetic acid typically change with scale-up?
Data Presentation: Comparison of Production Scales
The following table provides a representative comparison of key parameters that are likely to be considered and optimized during the scale-up of 3-Methyl-2-nitrophenylacetic acid production, based on typical observations in nitration processes.
Can be significantly shorter in continuous reactors or longer in large batch reactors.
Dependent on reactor type, heat removal capacity, and rate of reagent addition.
Isomer Ratio
May not be a primary focus
Critical for product quality and downstream processing.
Precise control of reaction temperature and nitrating agent concentration is essential.
Safety
Manageable with standard lab equipment
A primary concern requiring specialized reactors, cooling systems, and emergency protocols.
Thorough thermal hazard assessment is mandatory before scaling up.
Troubleshooting Guides
Issue 1: Low Yield
Possible Cause
Troubleshooting Action
Incomplete Reaction
- Ensure stoichiometric amounts of reagents are used. - Monitor reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Suboptimal Temperature
- For the nitration of 2-methylphenylacetic acid, maintaining a low temperature (e.g., 0-10°C) is crucial to control the reaction rate and minimize side reactions.[3] - Ensure the cooling system is adequate for the scale of the reaction.
Poor Mixing
- Inadequate agitation can lead to localized areas of low reagent concentration, resulting in an incomplete reaction. - Use appropriate stirring mechanisms (e.g., overhead stirrer for larger volumes) to ensure homogeneity.
Product Loss During Work-up
- Optimize the extraction and washing steps to minimize the loss of the product in the aqueous phase. - If using recrystallization, select a solvent system that provides good recovery.
Issue 2: Low Purity / High Impurity Levels
Possible Cause
Troubleshooting Action
Formation of Isomeric Byproducts
- Precise control of the reaction temperature is critical to influence regioselectivity. - The rate of addition of the nitrating agent should be carefully controlled to avoid localized high concentrations.
Over-nitration (Di-nitro compounds)
- Use a controlled molar ratio of the nitrating agent to the starting material. - Avoid excessively high reaction temperatures.
Oxidation Byproducts
- Ensure the starting material is of high purity. - Maintain an inert atmosphere if the starting material or product is sensitive to oxidation.
Inefficient Purification
- Develop a robust recrystallization protocol by screening different solvent systems. Toluene and ethanol/water mixtures are often good starting points for nitrated aromatic compounds. - For complex impurity profiles, consider column chromatography.
Issue 3: Thermal Runaway / Exothermic Event
Possible Cause
Troubleshooting Action
Inadequate Cooling
- Ensure the reactor's cooling capacity is sufficient for the heat generated by the reaction at the intended scale. - Perform a thorough thermal hazard analysis before scaling up.
Rapid Addition of Nitrating Agent
- The nitrating agent should be added slowly and at a controlled rate to allow for efficient heat removal. - Monitor the internal temperature of the reactor continuously.
Accumulation of Unreacted Reagents
- Ensure that the reaction is initiated and proceeding as expected before adding the full amount of the nitrating agent.
Experimental Protocols
Laboratory-Scale Synthesis of 3-Methyl-2-nitrophenylacetic Acid
This protocol is adapted from patent literature and is intended for laboratory-scale synthesis.[3] Extreme caution should be exercised when working with concentrated acids.
Materials:
2-methylphenylacetic acid
Acetic anhydride
Dichloromethane
98% Concentrated nitric acid
Ice bath
Procedure:
In a reaction flask equipped with a thermometer and a stirring mechanism, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20mL of dichloromethane.
Cool the mixture to 0°C using an ice bath while stirring.
Slowly add 13.4g (0.212 mol) of 98% concentrated nitric acid dropwise, ensuring the reaction temperature is maintained between 0°C and 5°C.
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours.
Filter the resulting solid product.
Wash the solid with cold water and dry under vacuum to obtain 3-Methyl-2-nitrophenylacetic acid.
Solvent Selection:
The choice of solvent is critical for effective purification. For nitrated aromatic carboxylic acids, suitable solvent systems often include:
Single Solvents: Toluene, ethanol, or water (if solubility allows).
Mixed Solvents: Ethanol/water, Toluene/hexanes.
General Procedure:
Dissolve the crude 3-Methyl-2-nitrophenylacetic acid in a minimum amount of the chosen hot solvent.
If insoluble impurities are present, perform a hot filtration.
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
Further cool the solution in an ice bath to maximize the yield of the purified product.
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 3-Methyl-2-nitrophenylacetic acid.
Caption: Troubleshooting logic for addressing low yield or purity in the synthesis.
Caption: Safety pathway for scaling up the nitration process.
Preventing degradation of 3-Methyl-2-nitrophenylacetic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methyl-2-nitrophenylacetic acid during storage. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Methyl-2-nitrophenylacetic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-Methyl-2-nitrophenylacetic acid?
A1: The primary factors that can lead to the degradation of 3-Methyl-2-nitrophenylacetic acid are exposure to elevated temperatures, light, and non-neutral pH conditions (both acidic and basic). The presence of strong oxidizing agents or bases can also promote degradation.
Q2: What are the optimal storage conditions for 3-Methyl-2-nitrophenylacetic acid to ensure its long-term stability?
A2: To ensure long-term stability, 3-Methyl-2-nitrophenylacetic acid should be stored in a cool, dry, and dark place. The recommended storage temperature is refrigerated (2-8°C) or in a cool place below 15°C. It should be kept in a tightly sealed, light-resistant container to protect it from moisture and light.
Q3: How can I tell if my sample of 3-Methyl-2-nitrophenylacetic acid has degraded?
A3: Visual signs of degradation can include a change in color (e.g., from off-white/pale yellow to a darker yellow or brown) or a change in the physical state of the powder. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Q4: What are the likely degradation products of 3-Methyl-2-nitrophenylacetic acid?
A4: While specific degradation products for 3-Methyl-2-nitrophenylacetic acid are not extensively documented in publicly available literature, potential degradation pathways for similar nitrophenylacetic acids include decarboxylation upon exposure to heat or light, hydrolysis of the carboxylic acid group, and reduction of the nitro group.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Discoloration of the solid compound (darkening)
Exposure to light (photodegradation) or elevated temperatures.
Store the compound in an amber or opaque container in a refrigerator (2-8°C). Minimize exposure to ambient light during handling.
Unexpected peaks in HPLC analysis
Chemical degradation due to improper storage or handling.
Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Check for compatibility with any solvents or excipients used in formulations.
Poor solubility compared to a fresh sample
Formation of less soluble degradation products.
Re-purify the compound if possible. For future use, ensure storage in a tightly sealed container to prevent moisture absorption, which can facilitate degradation.
Inconsistent experimental results
Degradation of the compound leading to lower effective concentration.
Use a freshly opened or properly stored sample. Perform a purity check using a validated analytical method (e.g., HPLC) before use.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC method to assess the purity of 3-Methyl-2-nitrophenylacetic acid and detect any degradation products.
1. Instrumentation and Columns:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
A gradient elution is recommended to ensure the separation of potential polar and non-polar degradation products.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
4. Sample Preparation:
Prepare a stock solution of 3-Methyl-2-nitrophenylacetic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
Photodegradation: Expose the sample solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Data Presentation
Table 1: Hypothetical Degradation of 3-Methyl-2-nitrophenylacetic Acid Under Different Storage Conditions (Purity by HPLC, %)
Storage Condition
Initial Purity
3 Months
6 Months
12 Months
2-8°C, Dark, Sealed
99.8%
99.7%
99.6%
99.5%
25°C, Dark, Sealed
99.8%
98.5%
97.1%
94.2%
25°C, Ambient Light, Sealed
99.8%
97.2%
94.5%
89.8%
40°C, Dark, Sealed
99.8%
95.1%
90.3%
82.5%
Note: This data is illustrative and intended to demonstrate the expected trends in degradation under various conditions.
Visualizations
Caption: Workflow for forced degradation studies.
Troubleshooting
How to control temperature in the nitration of 2-methylphenylacetic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the temperature during the nitration of 2-methylphenylacetic acid. Precise temp...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the temperature during the nitration of 2-methylphenylacetic acid. Precise temperature management is critical for ensuring reaction safety, maximizing the yield of the desired product, and minimizing the formation of impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of 2-methylphenylacetic acid, with a focus on temperature-related problems.
Problem
Potential Cause(s)
Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
1. The rate of addition of the nitrating agent is too fast.[1] 2. Inadequate cooling capacity of the reaction setup.[1] 3. The initial temperature of the reaction mixture is too high.[1]
1. IMMEDIATE ACTION: Stop the addition of the nitrating agent.[2] 2. Enhance the cooling bath efficiency (e.g., add more ice or use an ice-salt bath).[1] 3. If the reaction becomes uncontrollable, follow your laboratory's emergency procedures.[3] 4. For future experiments, reduce the rate of addition, ensure the cooling bath is at the target temperature before starting, and use a more efficient cooling system.[1]
Low Yield of Desired Nitro Product
1. Incomplete Reaction: The reaction temperature may be too low, significantly slowing the reaction rate.[4] 2. Side Reactions: Elevated temperatures can lead to the formation of undesired byproducts, including oxidized species and polynitrated compounds.[3][4]
1. Cautiously increase the temperature in small increments while closely monitoring the reaction.[4] 2. Ensure the reaction is maintained within the optimal temperature range of -10°C to 10°C.[5] 3. Monitor the reaction progress using a suitable technique (e.g., TLC) to determine the optimal reaction time.[3]
Formation of Dark Brown or Black Reaction Mixture
1. Oxidation: The starting material or product may be oxidizing, which is often exacerbated by higher temperatures.[4] 2. Decomposition: The starting material or nitrating agent may be decomposing at elevated temperatures.[4]
1. Immediately lower the reaction temperature.[4] 2. Ensure the slow and controlled addition of the nitrating agent.[4] 3. For future reactions, maintain a consistently low temperature, ideally between -5°C and 5°C.[5]
High Percentage of Dinitro or Polynitrated Products
1. Elevated Reaction Temperature: Higher temperatures promote the addition of multiple nitro groups.[4]
1. Lower the reaction temperature. Performing the reaction in an ice-salt bath to achieve temperatures below 0°C is recommended.[4] 2. Control the rate of addition of the nitrating agent to prevent localized temperature spikes.[4]
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for the nitration of 2-methylphenylacetic acid?
Precise temperature control is crucial because nitration reactions are highly exothermic, releasing a significant amount of heat.[4] Without proper control, the temperature can rise rapidly, leading to several undesirable outcomes:
Reduced Selectivity: Temperature can influence the position of nitration on the aromatic ring.
Formation of Byproducts: Higher temperatures can promote the formation of polynitrated compounds and oxidation of the starting material or product.[3][4]
Safety Hazards: Poor temperature control can lead to a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal, potentially causing a rapid increase in temperature and pressure.[2][4]
Q2: What is the ideal temperature range for the nitration of 2-methylphenylacetic acid?
The recommended reaction temperature is between -10°C and 10°C.[5] A more preferred range to optimize for the desired product and minimize side reactions is -5°C to 5°C.[5]
Q3: What are the best practices for maintaining a low and stable temperature during the reaction?
To maintain a stable, low temperature, consider the following:
Use an appropriate cooling bath: An ice-salt bath is often necessary to achieve and maintain temperatures below 0°C.[3]
Slow, dropwise addition: Add the nitrating agent slowly to the reaction mixture to allow for effective heat dissipation.[3]
Vigorous stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.[3]
Continuous monitoring: Use a thermometer to continuously monitor the internal temperature of the reaction.[3]
Q4: My reaction is proceeding very slowly. Should I increase the temperature?
If the reaction is too slow, a cautious and incremental increase in temperature may be necessary.[4] However, it is critical to raise the temperature slowly while carefully monitoring for any signs of an uncontrolled exotherm. It is advisable to first ensure that other factors, such as reagent quality and mixing efficiency, are optimal.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the nitration of 2-methylphenylacetic acid as described in the cited literature.
Parameter
Value
Rationale
Reference
Reaction Temperature
-10°C to 10°C
Crucial for controlling the exothermic reaction and minimizing side reactions.
This protocol is a general guideline for the nitration of 2-methylphenylacetic acid. It should be adapted and optimized for specific laboratory conditions and scales.
1. Reagent Preparation and Setup:
a. In a reaction flask, dissolve 2-methylphenylacetic acid in dichloromethane and add acetic anhydride.
b. Place the flask in a cooling bath (e.g., an ice-salt bath) and begin stirring.
c. Cool the solution to the target temperature (e.g., 0°C).[5]
2. Nitration Reaction:
a. Slowly add 98% nitric acid dropwise to the cooled solution.[5]
b. Continuously monitor the internal temperature and maintain it within the desired range (-10°C to 10°C) throughout the addition.[5]
c. After the addition is complete, continue to stir the reaction mixture at the specified temperature for 1 to 3 hours.[5]
3. Workup and Isolation:
a. After the reaction is complete, the product can be isolated by filtration.[5]
b. Further purification may be necessary depending on the reaction outcome.
Visualizations
Caption: A flowchart of the experimental procedure for the nitration of 2-methylphenylacetic acid.
Caption: Logical diagram illustrating the negative consequences of poor temperature control.
Overcoming solubility issues with 3-Methyl-2-nitrophenylacetic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals during react...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals during reactions involving 3-Methyl-2-nitrophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3-Methyl-2-nitrophenylacetic acid?
A1: 3-Methyl-2-nitrophenylacetic acid is a substituted aromatic carboxylic acid. While specific quantitative solubility data is not extensively published, its structural features—a carboxylic acid group, a nitro group, and a methyl-substituted phenyl ring—suggest moderate polarity. A closely related compound, 2-methyl-3-nitrophenylacetic acid, has been described as "water-soluble," suggesting some degree of aqueous solubility.[1] For organic solvents, its solubility is expected to be higher in polar organic solvents. As a general guideline, the solubility of the similar compound 4-nitrophenylacetic acid increases in the following order of solvents: cyclohexane < water < acetonitrile < isobutanol < isopropanol < ethyl acetate < n-butanol < n-propanol < ethanol < methanol < N,N-dimethylformamide (DMF).[2]
Q2: I am having trouble dissolving 3-Methyl-2-nitrophenylacetic acid in my reaction solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues, a systematic approach is recommended. Key areas to investigate include the choice of solvent, the pH of the medium (for aqueous or protic solvents), and the temperature. For organic reactions, if the compound is not dissolving in a non-polar solvent, switching to a more polar solvent is a logical first step.
Q3: How does pH affect the solubility of 3-Methyl-2-nitrophenylacetic acid in aqueous solutions?
A3: As a carboxylic acid, the solubility of 3-Methyl-2-nitrophenylacetic acid in aqueous media is highly pH-dependent. At a pH below its pKa, the compound will exist predominantly in its less soluble, protonated (acidic) form. By increasing the pH to a level above its pKa, the carboxylic acid is deprotonated to form the much more soluble carboxylate salt. Therefore, adding a base can significantly enhance its solubility in water or protic solvents.
Q4: Can I use a co-solvent to improve the solubility of 3-Methyl-2-nitrophenylacetic acid?
A4: Yes, using a co-solvent system is a very effective strategy. If the compound has poor solubility in the primary reaction solvent, adding a small amount of a co-solvent in which the compound is highly soluble can significantly improve the overall solubility. For instance, if your reaction is in a less polar solvent like toluene, adding a small percentage of a more polar solvent like DMF or THF might be beneficial.
Q5: Are there any alternative methods to overcome severe solubility issues?
A5: For extremely insoluble compounds, alternative techniques like mechanochemistry (ball milling) can be employed.[3][4] This solid-state synthesis method avoids the need for solvents altogether and can drive reactions between insoluble reactants. However, this requires specialized equipment.
Troubleshooting Guides
Issue 1: Poor Solubility in an Organic Reaction Solvent
Symptoms:
The solid 3-Methyl-2-nitrophenylacetic acid does not dissolve in the chosen organic solvent, even with stirring.
The reaction mixture is a heterogeneous slurry, leading to slow or incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility in organic solvents.
Issue 2: Difficulty Dissolving in an Aqueous Medium for a Reaction
Symptoms:
3-Methyl-2-nitrophenylacetic acid does not dissolve in water or a buffered aqueous solution.
Precipitation occurs when trying to perform a reaction in an aqueous environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility in aqueous media.
Data Presentation
Table 1: Qualitative Solubility of Analogue Compound (4-Nitrophenylacetic Acid) in Various Solvents at 298.15 K [2]
Solvent
Relative Solubility
Cyclohexane
Very Low
Water
Low
Acetonitrile
Moderate
Isobutanol
Moderate
Isopropanol
Moderate
Ethyl Acetate
Moderate-High
n-Butanol
High
n-Propanol
High
Ethanol
High
Methanol
Very High
N,N-Dimethylformamide (DMF)
Very High
Note: This table is for the analogue 4-nitrophenylacetic acid and should be used as a qualitative guide for solvent selection for 3-Methyl-2-nitrophenylacetic acid.
Experimental Protocols
Protocol 1: Dissolution of 3-Methyl-2-nitrophenylacetic Acid in an Aqueous Basic Solution
Objective: To prepare a homogeneous aqueous solution of 3-Methyl-2-nitrophenylacetic acid for a subsequent reaction by converting it to its soluble salt.
Materials:
3-Methyl-2-nitrophenylacetic acid
Deionized water
A suitable base (e.g., 1 M Sodium Bicarbonate, 1 M Sodium Hydroxide)
Stir plate and stir bar
pH meter or pH paper
Procedure:
Suspend the desired amount of 3-Methyl-2-nitrophenylacetic acid in deionized water with stirring.
Slowly add the basic solution dropwise to the suspension.
Monitor the pH of the solution. Continue adding the base until all the solid has dissolved. A clear solution indicates the formation of the soluble carboxylate salt.
Ensure the final pH is compatible with the planned reaction conditions. If necessary, adjust the pH downwards carefully, ensuring the compound does not precipitate.
Protocol 2: Utilizing a Co-solvent System for an Organic Reaction
Objective: To achieve a homogeneous reaction mixture for a reaction involving 3-Methyl-2-nitrophenylacetic acid in a primarily non-polar or moderately polar organic solvent.
To the reaction vessel, add the 3-Methyl-2-nitrophenylacetic acid and the primary reaction solvent.
While stirring, slowly add the co-solvent in small increments (e.g., 5-10% of the total volume).
Observe the dissolution of the solid. If necessary, gentle warming can be applied, provided all reactants are stable at elevated temperatures.
Once a homogeneous solution is obtained, proceed with the addition of other reagents.
Disclaimer: These protocols are intended as a general guide. Researchers should always refer to specific reaction requirements and safety data sheets for all chemicals used.
Technical Support Center: Refining Purification Protocols for Nitroaromatic Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of nitroaromatic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of nitroaromatic compounds, offering systematic approaches to problem-solving.
Issue 1: Poor or No Crystallization of the Nitroaromatic Compound.
Q: My nitroaromatic compound is not crystallizing from the solution, or the yield is very low. What steps can I take?
A: Achieving successful crystallization depends on a delicate balance of solubility, temperature, and nucleation. Here’s a step-by-step troubleshooting guide:
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This creates microscopic imperfections that can serve as nucleation sites.
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.
Optimize Solvent Concentration:
Too Much Solvent: If the solution is clear and no crystals form upon cooling, you likely have too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1]
Insufficient Solvent: If crystals form too rapidly or "crash out" of the solution as a powder, you may not have used enough solvent to keep impurities dissolved at lower temperatures. Re-dissolve the solid in the minimum amount of hot solvent, then add a small additional volume of the hot solvent before cooling.
Re-evaluate Your Solvent System:
The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2]
Consider using a mixed-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Gently heat to clarify and then cool slowly. Common solvent systems include ethanol/water and hexane/ethyl acetate.[3]
Control the Cooling Rate:
Rapid cooling can lead to the formation of small, impure crystals.[4] Allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath or refrigerator to maximize yield. Insulating the flask can help slow the cooling process.[1]
Address Potential "Oiling Out":
If your compound separates as an oil instead of a solid, it may be melting in the hot solvent or the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution.
Issue 2: Incomplete Separation of Isomers or Closely Related Impurities by Column Chromatography.
Q: I am struggling to separate my target nitroaromatic compound from its isomers or other closely related impurities using column chromatography. How can I improve the separation?
A: Separating isomers of nitroaromatic compounds can be challenging due to their similar polarities. Here are several strategies to enhance resolution:
Optimize the Eluent System:
Solvent Polarity: The key is to find an eluent system with the optimal polarity to differentiate between your compounds. Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact.
Solvent Selectivity: If adjusting polarity isn't enough, try a different solvent system altogether. For example, if a hexane/ethyl acetate mixture is not working, consider trying a system with toluene or dichloromethane.[5]
Modify Your Column Chromatography Technique:
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to resolve compounds with similar retention factors.
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.
Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.[5]
Consider a Different Stationary Phase:
While silica gel is the most common stationary phase, other options might provide better selectivity for your specific compounds. Consider using alumina or a reverse-phase C18 silica gel.
Alternative Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer significantly higher resolution than standard column chromatography.[5][6] Reverse-phase HPLC with a C18 column is a powerful tool for separating isomers.
Solid-Phase Extraction (SPE): For sample cleanup and isolation, SPE cartridges can be effective. Resin-based solid phases are often preferred for some nitroaromatics.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying nitroaromatic compounds?
A1: The most common purification techniques for nitroaromatic compounds are:
Recrystallization: This is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[3][4]
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) as a mobile phase (solvent) passes through it.[4][8]
High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography that uses high pressure to force the solvent through a column with smaller particles, resulting in higher resolution and faster separation times.[6]
Solid-Phase Extraction (SPE): Used for sample cleanup and concentration, where the compound of interest is selectively adsorbed onto a solid sorbent and then eluted with an appropriate solvent.[6][7]
Washing with Alkaline Solutions: In industrial settings, crude nitrated products are often washed with an alkaline aqueous solution to remove acidic impurities like nitrophenols.[9]
Q2: My purified nitroaromatic compound is colored. Is this normal, and how can I remove the color?
A2: Many nitroaromatic compounds are inherently colored, often appearing as pale yellow solids (e.g., 2,4,6-trinitrotoluene, TNT).[10] However, a darker color may indicate the presence of impurities. If you suspect impurities are causing the coloration, you can try the following:
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
Washing: Washing the crude product with a dilute solution of sodium bisulfite or sodium sulfite can sometimes remove colored byproducts.[10]
Q3: Are there any specific safety precautions I should take when purifying nitroaromatic compounds?
A3: Yes, many nitroaromatic compounds are toxic and can be explosive, especially polynitrated compounds.[11][12] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Be aware of the potential for explosion, especially when heating or grinding these compounds.[6] The rinse water from certain purification processes can be a significant pollutant and must be disposed of according to institutional and environmental regulations.[10]
Data Presentation
Table 1: Common Solvents for Recrystallization of Nitroaromatic Compounds
Solvent System
Typical Use Case
Notes
Ethanol
General purpose for moderately polar compounds.
Often a good starting point.
Methanol
Similar to ethanol, but can have different solubility characteristics.
Used in the crystallization of some substituted nitroaromatics.[5]
Hexane / Ethyl Acetate
Good for compounds with intermediate polarity.
The ratio can be adjusted to fine-tune solubility.
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of your crude product.
Dissolution: Place the crude nitroaromatic compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until the solid completely dissolves.
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.
Protocol 2: General Column Chromatography Procedure
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with the chosen eluent.
Packing the Column: Slowly add the stationary phase (e.g., silica gel) to the eluent-filled column, ensuring even packing without air bubbles.
Sample Loading: Dissolve the crude nitroaromatic compound in a minimal amount of the eluent. Carefully add this solution to the top of the column.
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
Fraction Collection and Analysis: Collect the eluting solvent in a series of test tubes or flasks. Analyze the fractions using a technique like Thin Layer Chromatography (TLC) to determine which fractions contain the purified compound.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nitroaromatic compound.
Visualizations
Caption: General workflow for purification of nitroaromatic compounds.
Structural Elucidation of 3-Methyl-2-nitrophenylacetic Acid: A Comparative NMR Analysis
A definitive guide to the structural validation of 3-Methyl-2-nitrophenylacetic acid utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report furnishes a detailed experimental proto...
Author: BenchChem Technical Support Team. Date: December 2025
A definitive guide to the structural validation of 3-Methyl-2-nitrophenylacetic acid utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report furnishes a detailed experimental protocol, comparative analysis with a structural isomer, and predicted spectral data to aid researchers, scientists, and drug development professionals in unambiguous compound identification.
The precise structural characterization of organic molecules is a cornerstone of chemical research and development. In the pharmaceutical and allied industries, unequivocal confirmation of a molecule's structure is a critical prerequisite for further investigation and regulatory approval. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the elucidation of molecular structures in solution. This guide provides a comprehensive framework for the structural validation of 3-Methyl-2-nitrophenylacetic acid by comparing its predicted NMR spectral features with those of a closely related isomer, 5-Methyl-2-nitrophenylacetic acid.
Predicted ¹H and ¹³C NMR Spectral Data
The anticipated chemical shifts (δ) for 3-Methyl-2-nitrophenylacetic acid and its isomer, 5-Methyl-2-nitrophenylacetic acid, are presented below. These values are predicted using computational algorithms and serve as a robust reference for experimental data.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Compound
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
3-Methyl-2-nitrophenylacetic acid
-CH₃
~2.4
Singlet
-
-CH₂-
~3.8
Singlet
-
Ar-H
~7.2-7.5
Multiplet
-
-COOH
~10-12
Singlet (broad)
-
5-Methyl-2-nitrophenylacetic acid
-CH₃
~2.5
Singlet
-
-CH₂-
~3.7
Singlet
-
Ar-H
~7.1-7.9
Multiplet
-
-COOH
~10-12
Singlet (broad)
-
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Compound
Carbon Assignment
Predicted Chemical Shift (ppm)
3-Methyl-2-nitrophenylacetic acid
-CH₃
~20
-CH₂-
~40
Aromatic C
~125-150
C=O
~175
5-Methyl-2-nitrophenylacetic acid
-CH₃
~21
-CH₂-
~39
Aromatic C
~123-152
C=O
~176
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
1. Sample Preparation:
Accurately weigh 5-10 mg of the analyte (3-Methyl-2-nitrophenylacetic acid or its isomer).
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
The experiments should be performed on a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
The sample is inserted into the magnet, and the instrument is locked onto the deuterium signal of the solvent.
The sample is shimmed to achieve optimal magnetic field homogeneity, characterized by sharp and symmetrical solvent peaks.
3. ¹H NMR Data Acquisition:
A standard single-pulse experiment is typically used.
Key parameters to be set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8-16 for sufficient signal-to-noise), the relaxation delay (e.g., 1-2 seconds), and the acquisition time (e.g., 2-4 seconds).
4. ¹³C NMR Data Acquisition:
A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon signals.
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.
The spectral width is typically set from 0 to 220 ppm.
5. Data Processing:
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
The spectrum is phased, and the baseline is corrected.
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
For ¹H NMR, the signals are integrated to determine the relative number of protons.
Structural Validation Workflow
The logical flow for the structural validation of 3-Methyl-2-nitrophenylacetic acid using NMR is depicted in the following diagram.
Comparative
Comparative Analysis of Synthetic Routes for 3-Methyl-2-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two distinct synthetic pathways for the production of 3-Methyl-2-nitrophenylacetic acid, a key intermediate in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways for the production of 3-Methyl-2-nitrophenylacetic acid, a key intermediate in the synthesis of various organic molecules. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method based on factors such as yield, efficiency, and procedural complexity.
Overview of Synthetic Strategies
Two primary routes for the synthesis of 3-Methyl-2-nitrophenylacetic acid are evaluated:
Route 1: Direct Nitration of 2-Methylphenylacetic Acid. This approach involves the direct nitration of the commercially available starting material, 2-methylphenylacetic acid. It is a single-step synthesis that offers a straightforward procedure.
Route 2: Multi-step Synthesis from o-Xylene. This is a more traditional, seven-step synthesis commencing with o-xylene. The route involves a series of chemical transformations to build the target molecule.
Quantitative Performance Comparison
The selection of a synthetic route is often guided by a balance between yield, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative data for the two synthetic pathways.
Detailed methodologies are essential for the replication and optimization of synthetic procedures. Below are the representative protocols for the key synthesis routes.
Route 1: Direct Nitration of 2-Methylphenylacetic Acid
This single-step synthesis offers a significantly higher yield and a much simpler procedure compared to the multi-step alternative.[1]
Materials:
2-Methylphenylacetic acid
Acetic anhydride
Dichloromethane
98% Nitric acid
Procedure:
To a reaction flask equipped with a stirrer and thermometer, add 2-methylphenylacetic acid (e.g., 20g, 0.133 mol), acetic anhydride (e.g., 15g, 0.147 mol), and dichloromethane (e.g., 20 mL).[1]
Slowly add 98% nitric acid dropwise while maintaining the reaction temperature between -10°C and 10°C.[1]
After the addition is complete, continue the reaction for 1 to 3 hours.[1]
Filter the resulting mixture to isolate the crude product.[1]
The final product, 3-Methyl-2-nitrophenylacetic acid, is obtained after appropriate workup and purification.
Route 2: Multi-step Synthesis from o-Xylene
This classical seven-step synthesis is characterized by its low overall yield.[1] The general sequence of reactions is as follows:
Nitration: o-Xylene is nitrated to introduce a nitro group.
Oxidation: One of the methyl groups is oxidized to a carboxylic acid.
Hydrolysis: The resulting intermediate is hydrolyzed.
Reduction: The nitro group is reduced to an amine.
Chlorination: A chlorination step is performed.
Cyanation: A cyanide group is introduced.
Hydrolysis: The cyanide group is hydrolyzed to a carboxylic acid to yield the final product.
Due to the lengthy and low-yielding nature of this pathway, the direct nitration method (Route 1) is demonstrably superior for the efficient synthesis of 3-Methyl-2-nitrophenylacetic acid.
Visualizing the Synthetic Workflows
To better understand the processes, the following diagrams illustrate the logical workflow for comparing the synthesis routes and the generalized reaction pathway for the direct nitration method.
Caption: Comparative workflow for selecting a synthetic route.
Caption: Experimental workflow for the direct nitration of 2-methylphenylacetic acid.
A Comparative Guide to Nitrating Agents for the Synthesis of Nitrophenylacetic Acids
For researchers, scientists, and drug development professionals, the synthesis of nitrophenylacetic acids is a critical step in the development of a wide range of pharmaceuticals and fine chemicals. The introduction of a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the synthesis of nitrophenylacetic acids is a critical step in the development of a wide range of pharmaceuticals and fine chemicals. The introduction of a nitro group onto the phenylacetic acid backbone is a key transformation that allows for further functionalization. The choice of nitrating agent is paramount, as it directly influences the yield, regioselectivity (the ratio of ortho, meta, and para isomers), and safety of the reaction. This guide provides an objective comparison of common nitrating agents for the synthesis of nitrophenylacetic acids, supported by experimental data and detailed protocols.
The nitration of phenylacetic acid is an electrophilic aromatic substitution reaction. The carboxymethyl group (-CH₂COOH) is an ortho, para-directing group, meaning it preferentially directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. However, the reaction conditions and the nature of the nitrating agent can significantly influence the isomer distribution.
Comparative Performance of Nitrating Agents
The selection of an appropriate nitrating agent is a critical decision in the synthesis of nitrophenylacetic acids. The ideal agent should offer high yields, predictable and desirable regioselectivity, and safe, manageable reaction conditions. This section provides a comparative analysis of three commonly employed nitrating agents: nitric acid, mixed acid (a combination of nitric and sulfuric acid), and acetyl nitrate (often generated in situ from nitric acid and acetic anhydride).
Nitrating Agent
Substrate
Temperature (°C)
Isomer Distribution (ortho:meta:para)
Total Yield (%)
Reference
Nitric Acid
Phenylacetic Acid
0
Not explicitly stated, but 14.4% meta isomer formed.
Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide methodologies for the nitration of phenylacetic acid using the three compared nitrating agents.
Protocol 1: Nitration with Nitric Acid
This protocol is based on the work of Klarmann, Gates, and Shternov, which investigated the quantitative nitration of phenylacetic acid.[1]
Materials:
Phenylacetic acid
Nitric acid (Kahlbaum's, freed from nitrogen oxides)
Cracked ice
Diphenylamine
Sulfuric acid
Ether
Procedure:
Cool the nitric acid to 0°C in an ice bath.
Slowly add phenylacetic acid to the cooled nitric acid with constant stirring.
Allow the mixture to stand at 0°C for three hours.
Pour the reaction mixture onto cracked ice.
Filter the precipitated nitro-bodies.
Wash the precipitate with water until the wash water no longer gives a positive test for nitric acid with diphenylamine and sulfuric acid.
Combine the washings and filtrate and extract with ether.
Wash the ether extracts with water.
The resulting product is a mixture of nitrophenylacetic acid isomers.
Protocol 2: Nitration with Mixed Acid (Nitric Acid/Sulfuric Acid)
This generalized protocol is adapted from procedures for the nitration of various aromatic compounds.[2][4]
Materials:
Phenylacetic acid
Concentrated nitric acid
Concentrated sulfuric acid
Ice
Dichloromethane (or other suitable organic solvent)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Procedure:
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
Slowly add phenylacetic acid to the cold sulfuric acid with stirring, maintaining a low temperature.
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled flask.
Add the cold nitrating mixture dropwise to the phenylacetic acid solution, keeping the reaction temperature below 10°C.
After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.
Pour the reaction mixture over crushed ice and stir until the ice has melted.
Extract the product with dichloromethane.
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
Protocol 3: Nitration with Acetyl Nitrate (Nitric Acid/Acetic Anhydride)
This protocol describes the in situ generation of acetyl nitrate for the nitration of an aromatic substrate.
Materials:
Phenylacetic acid
Acetic anhydride
Concentrated nitric acid
Dichloromethane
Water
Brine
Anhydrous magnesium sulfate
Procedure:
In a flask, cool acetic anhydride to 0°C in an ice bath.
Slowly add concentrated nitric acid dropwise to the acetic anhydride with stirring, maintaining the temperature at 0°C.
After the addition is complete, stir the mixture at 0°C for 10-15 minutes to allow for the formation of acetyl nitrate.
Dissolve phenylacetic acid in acetic anhydride and add this solution dropwise to the acetyl nitrate mixture at 0°C.
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
Pour the reaction mixture into a mixture of ice and water.
Extract the product with dichloromethane.
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
Selection and Decision-Making Pathway
The choice of nitrating agent depends on several factors, including the desired isomer, required yield, and safety considerations. The following diagram illustrates a logical workflow for selecting the appropriate nitrating agent.
Caption: Decision tree for selecting a suitable nitrating agent.
Conclusion
The nitration of phenylacetic acid can be achieved using various nitrating agents, each with its own set of advantages and disadvantages.
Nitric acid alone can provide a significant proportion of the meta isomer, which may be desirable in certain synthetic routes.
Mixed acid (HNO₃/H₂SO₄) is a powerful nitrating agent that generally favors the formation of ortho and para isomers and is suitable for achieving high yields.
Acetyl nitrate , generated in situ from nitric acid and acetic anhydride, offers a milder alternative that can also provide good yields of the ortho and para products.
The choice of the optimal nitrating agent will ultimately depend on the specific requirements of the synthesis, including the desired isomer distribution, scale of the reaction, and available safety infrastructure. This guide provides the foundational information to make an informed decision for the successful synthesis of nitrophenylacetic acids.
A Comparative Guide to the Synthesis of 7-Methyl-1H-indole: An Evaluation of Alternatives to 3-Methyl-2-nitrophenylacetic Acid
For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic pathway is critical for efficiency, yield, and scalability. This guide provides a comparative analysis of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic pathway is critical for efficiency, yield, and scalability. This guide provides a comparative analysis of synthetic routes to 7-methyl-1H-indole, a valuable substituted indole scaffold. The traditional approach, a reductive cyclization starting from 3-methyl-2-nitrophenylacetic acid, is compared against three prominent named reactions in indole synthesis: the Leimgruber-Batcho, Fischer, and Reissert syntheses. This guide offers an objective evaluation of these alternatives, supported by quantitative data and detailed experimental protocols to aid in pathway selection.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for four distinct synthetic pathways to 7-methyl-1H-indole. The data has been compiled from literature sources and adapted for a comparative overview.
Synthesis Pathway
Starting Material(s)
Key Reagents
Typical Yield (%)
Number of Steps
Key Advantages
Key Disadvantages
Reductive Cyclization
3-Methyl-2-nitrophenylacetic acid
Fe, Acetic Acid
~60-70%
1
Direct conversion of a specialized starting material.
Availability and cost of the starting material.
Leimgruber-Batcho Synthesis
3-Methyl-2-nitrotoluene
DMFDMA, Pyrrolidine, H₂/Pd-C
Low (unspecified)
2
High-yielding for many indoles, mild conditions.
Reported low yield for 7-methylindole due to steric hindrance.
Fischer Indole Synthesis
o-Tolylhydrazine, Acetaldehyde
Polyphosphoric acid (PPA)
~50-60%
2
Widely applicable, uses readily available starting materials.
Harsh acidic conditions, potential for side products.
Reissert Indole Synthesis
3-Methyl-2-nitrotoluene, Diethyl oxalate
KOEt, Zn, Acetic Acid
~40-50%
3
Good for indoles with specific substitution patterns.
Multi-step process, use of stoichiometric zinc.
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical transformations in each of the compared synthetic pathways.
Reductive Cyclization of 3-Methyl-2-nitrophenylacetic acid.
Leimgruber-Batcho Synthesis of 7-Methyl-1H-indole.
Fischer Indole Synthesis of 7-Methyl-1H-indole.
Reissert Indole Synthesis of 7-Methyl-1H-indole.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and have been adapted for the synthesis of 7-methyl-1H-indole.
Reductive Cyclization of 3-Methyl-2-nitrophenylacetic acid
This protocol describes the direct conversion of 3-methyl-2-nitrophenylacetic acid to 7-methyloxindole, which can be further reduced to 7-methyl-1H-indole.
Step 1: Synthesis of 7-Methyloxindole
To a solution of 3-methyl-2-nitrophenylacetic acid (1.0 g, 5.12 mmol) in glacial acetic acid (20 mL), add iron powder (1.43 g, 25.6 mmol).
Heat the mixture to reflux with stirring for 2 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield crude 7-methyloxindole, which can be purified by column chromatography.
Step 2: Reduction to 7-Methyl-1H-indole
The crude 7-methyloxindole can be reduced to 7-methyl-1H-indole using a suitable reducing agent such as lithium aluminum hydride or by catalytic hydrogenation.
Leimgruber-Batcho Indole Synthesis
This two-step procedure starts from 3-methyl-2-nitrotoluene.
Step 1: Formation of the Enamine Intermediate
In a round-bottom flask, combine 3-methyl-2-nitrotoluene (1.0 g, 6.61 mmol), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.18 g, 9.92 mmol), and pyrrolidine (0.71 g, 9.92 mmol).
Heat the mixture at 110 °C for 4 hours.
Remove the volatile components under reduced pressure to obtain the crude enamine intermediate as a dark red oil.
Step 2: Reductive Cyclization
Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to yield 7-methyl-1H-indole.
Fischer Indole Synthesis
This classic method utilizes the condensation of a hydrazine with a carbonyl compound.
Add acetaldehyde (0.33 g, 7.56 mmol) and a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1 hour.
The hydrazone may precipitate from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.
Step 2: Cyclization to 7-Methyl-1H-indole
Add the crude hydrazone to polyphosphoric acid (PPA) (10 g) at 100 °C with vigorous stirring.
Heat the mixture to 180 °C for 15 minutes.
Cool the reaction mixture and carefully add ice-water.
Neutralize the mixture with a strong base (e.g., NaOH solution) and extract with diethyl ether or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Reissert Indole Synthesis
This multi-step synthesis also begins with 3-methyl-2-nitrotoluene.
Step 1: Condensation with Diethyl Oxalate
Prepare a solution of potassium ethoxide by dissolving potassium (0.31 g, 7.93 mmol) in absolute ethanol (10 mL).
To this solution, add a mixture of 3-methyl-2-nitrotoluene (1.0 g, 6.61 mmol) and diethyl oxalate (1.16 g, 7.93 mmol).
Stir the mixture at room temperature for 12 hours.
Pour the reaction mixture into dilute hydrochloric acid and extract with diethyl ether.
Wash the organic layer, dry, and concentrate to give the crude ethyl (3-methyl-2-nitrophenyl)pyruvate.
Step 2: Reductive Cyclization
Dissolve the crude pyruvate in a mixture of acetic acid and ethanol.
Add zinc dust (2.16 g, 33.1 mmol) portion-wise while maintaining the temperature below 40 °C.
After the addition is complete, stir the mixture for an additional 2 hours.
Filter the reaction mixture and concentrate the filtrate. The residue contains the indole-2-carboxylic acid.
Step 3: Decarboxylation
Heat the crude indole-2-carboxylic acid above its melting point (typically in a high-boiling solvent like quinoline with a copper catalyst) until gas evolution ceases.
Cool the mixture and purify by column chromatography to obtain 7-methyl-1H-indole.
Validation
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 3-Methyl-2-nitrophenylacetic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of two powerfu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 3-Methyl-2-nitrophenylacetic acid, a key chemical intermediate.
Introduction to 3-Methyl-2-nitrophenylacetic Acid and Purity Analysis
3-Methyl-2-nitrophenylacetic acid (C₉H₉NO₄, Molar Mass: 195.17 g/mol ) is an organic compound featuring a phenyl ring substituted with a methyl group, a nitro group, and an acetic acid moiety.[1] Its purity is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Impurities may originate from starting materials, byproducts of the synthesis, or degradation products.
This guide explores the application of HPLC and GC-MS in separating, identifying, and quantifying 3-Methyl-2-nitrophenylacetic acid and its potential impurities, providing the necessary data to make an informed decision on the most suitable analytical method.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile, polar, and thermally unstable compounds like 3-Methyl-2-nitrophenylacetic acid.[2][3] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a 3-Methyl-2-nitrophenylacetic acid sample and quantify known and unknown impurities.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 20% B
2-15 min: 20% to 80% B
15-18 min: 80% B
18-20 min: 80% to 20% B
20-25 min: 20% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve 1 mg/mL of the 3-Methyl-2-nitrophenylacetic acid sample in a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatiles
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] For non-volatile compounds like 3-Methyl-2-nitrophenylacetic acid, a chemical derivatization step is necessary to increase their volatility and thermal stability.[5][6]
Experimental Protocol: GC-MS Analysis with Derivatization
Objective: To identify and quantify volatile impurities and, after derivatization, the main component and non-volatile impurities in a 3-Methyl-2-nitrophenylacetic acid sample.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
Derivatization Procedure (Silylation):
Weigh approximately 1 mg of the 3-Methyl-2-nitrophenylacetic acid sample into a vial.
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[8]
Cool to room temperature before injection.
GC-MS Conditions:
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Inlet Temperature: 250 °C
Injection Mode: Split (e.g., 20:1)
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes
Ramp: 10 °C/min to 280 °C
Hold at 280 °C for 5 minutes
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: 40-450 m/z
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of 3-Methyl-2-nitrophenylacetic acid purity.
Parameter
HPLC-UV
GC-MS (with Derivatization)
Analyte Suitability
Excellent for polar, non-volatile, and thermally labile compounds.
Requires derivatization for non-volatile carboxylic acids.
Sample Preparation
Simple dissolution.
More complex due to the derivatization step.
Separation Principle
Partitioning between liquid mobile phase and solid stationary phase.
Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Detection Principle
UV absorbance.
Mass-to-charge ratio of ionized molecules and their fragments.
Selectivity
Good, based on chromatographic retention and UV spectrum.
Excellent, based on chromatographic retention and mass spectral fragmentation pattern.
Sensitivity (LOD/LOQ)
Typically in the low ng range.
Can reach pg levels, offering higher sensitivity.
Analysis Time
~25 minutes per sample.
~30 minutes per sample (excluding derivatization time).
Identification Power
Tentative identification based on retention time and comparison with standards.
High confidence in identification through mass spectral library matching.
Quantitation
Robust and highly reproducible.
Can be less reproducible due to derivatization efficiency.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes for both HPLC and GC-MS.
Caption: Workflow for HPLC analysis of 3-Methyl-2-nitrophenylacetic acid.
Caption: Workflow for GC-MS analysis of 3-Methyl-2-nitrophenylacetic acid.
Discussion: Choosing the Right Technique
HPLC: The Preferred Method for Routine Purity and Stability Testing
For the routine quality control of 3-Methyl-2-nitrophenylacetic acid, HPLC is generally the more suitable technique.[2][3] Its primary advantages include:
Direct Analysis: The polar and non-volatile nature of the analyte allows for direct analysis without the need for derivatization, simplifying sample preparation and reducing potential sources of error.
Robustness and Reproducibility: HPLC methods are known for their robustness and high reproducibility, which are essential for quality control environments.
Suitability for Impurity Profiling: HPLC can effectively separate a wide range of potential impurities, including starting materials (e.g., 2-methylphenylacetic acid), isomers, and degradation products.[9]
GC-MS: A Powerful Tool for Identification and Volatile Impurity Analysis
While HPLC is ideal for routine analysis, GC-MS offers unique advantages in specific scenarios:
Definitive Identification: The mass spectrometer provides detailed structural information, enabling the confident identification of unknown impurities by matching their mass spectra with library databases.[6]
High Sensitivity: GC-MS can offer superior sensitivity for certain analytes, which is beneficial for detecting trace-level impurities.
Analysis of Volatile Impurities: GC-MS is the gold standard for the analysis of residual solvents (e.g., dichloromethane, which may be used in the synthesis) that are not readily detected by HPLC-UV.[2][6]
The main drawback of GC-MS for this application is the necessity of derivatization, which adds complexity, time, and potential for variability to the analytical workflow.[5]
Conclusion and Recommendations
Both HPLC and GC-MS are powerful analytical tools, but they are not interchangeable.[10] For the analysis of 3-Methyl-2-nitrophenylacetic acid purity, the choice of technique depends on the analytical objective:
For routine purity assessment, quantitative analysis of known impurities, and stability studies, HPLC is the recommended technique. Its simplicity, robustness, and direct applicability to the non-volatile, polar analyte make it the more efficient and reliable choice.
For the identification of unknown impurities and the analysis of volatile organic impurities (e.g., residual solvents), GC-MS is the superior method. Its high selectivity and identification power are invaluable for investigational studies and comprehensive impurity profiling.
In a comprehensive quality control strategy, both techniques can be employed complementarily. HPLC would be used for routine batch release, while GC-MS would be utilized for method validation, characterization of new impurities, and periodic testing for volatile residues. This integrated approach ensures a thorough understanding and control of the purity of 3-Methyl-2-nitrophenylacetic acid, ultimately contributing to the development of safe and effective pharmaceuticals.
Differentiating Isomers of Methyl-Nitrophenylacetic Acid: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step. The ortho-, meta-, and para-isomers of methyl-nitrophenylacetic acid, while structurally similar,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step. The ortho-, meta-, and para-isomers of methyl-nitrophenylacetic acid, while structurally similar, exhibit distinct spectroscopic properties due to the varied positions of the nitro group on the phenyl ring. This guide provides a comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental data and protocols to aid in their differentiation.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the ortho-, meta-, and para-isomers of methyl-nitrophenylacetic acid.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
Note: While the molecular ion peak will be the same for all isomers, the fragmentation pattern, particularly the relative abundances of fragment ions, will differ.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the methyl-nitrophenylacetic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy:
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Set the spectral width to cover the range of -1 to 13 ppm.
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
Process the data by applying a Fourier transform, phasing, and baseline correction.
Integrate the signals and determine the chemical shifts relative to TMS.
¹³C NMR Spectroscopy:
Acquire the spectrum on the same spectrometer.
Use a proton-decoupled pulse sequence.
Set the spectral width to cover the range of 0 to 200 ppm.
A larger number of scans will be required compared to ¹H NMR.
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):
Ensure the ATR crystal is clean.
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Record a background spectrum of the empty ATR crystal.
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction (GC-MS):
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer.
The GC will separate the sample from the solvent and introduce it into the mass spectrometer.
Ionization and Analysis:
Use Electron Ionization (EI) at a standard energy of 70 eV.
The mass analyzer (e.g., a quadrupole) will scan a mass-to-charge (m/z) range, typically from 40 to 400 amu.
The detector will record the abundance of each ion at a specific m/z value.
The resulting mass spectrum will show the molecular ion peak and the fragmentation pattern.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the isomers of methyl-nitrophenylacetic acid based on the spectroscopic data.
Caption: Workflow for spectroscopic differentiation of methyl-nitrophenylacetic acid isomers.
A Comparative Guide to Purity Assessment Techniques for 3-Methyl-2-nitrophenylacetic Acid
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analyt...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical techniques for determining the purity of 3-Methyl-2-nitrophenylacetic acid, a crucial intermediate in various synthetic pathways. We will delve into detailed experimental protocols, present comparative performance data, and utilize visualizations to clarify analytical workflows and logical relationships between these methods.
The purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-Methyl-2-nitrophenylacetic acid is critical, as impurities can affect the compound's stability, efficacy, and safety profile.[1] Potential impurities may include starting materials, by-products from the synthesis, isomers (e.g., 2-Methyl-3-nitrophenylacetic acid), or degradation products.[2] Therefore, employing a suite of orthogonal analytical methods is essential for a comprehensive purity evaluation.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique depends on various factors, including the nature of the expected impurities, the required level of sensitivity and precision, and the analytical objective (e.g., routine quality control vs. in-depth impurity profiling). The following table summarizes the performance of the most common and effective techniques for the analysis of 3-Methyl-2-nitrophenylacetic acid.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative NMR (qNMR)
Differential Scanning Calorimetry (DSC)
Acid-Base Titrimetry
Principle
Separation based on differential partitioning between a stationary and mobile phase.
Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection.
Quantifies nuclei (e.g., ¹H) by comparing signal integrals to a certified internal standard.[3]
Measures melting point depression caused by impurities in a crystalline sample.[4]
Neutralization of the carboxylic acid group with a standardized base to determine molar quantity.[5]
Detectable Impurities
Non-volatile and thermally stable organic impurities, including isomers and related substances.[6]
Volatile and semi-volatile impurities. Requires derivatization for the target analyte.[7]
Structural isomers, residual solvents, and other proton-containing impurities.[8]
Eutectic-forming, soluble impurities in a crystalline matrix.
Acidic or basic impurities that react with the titrant.
Typical Sensitivity
High (µg/mL to ng/mL range).
Very High (pg/mL range), especially in SIM mode.[9]
Absolute purity method, no need for reference standards of impurities.[1]
Cost-effective, simple, highly accurate for assay determination.[11]
Cons
Requires reference standards for impurity identification.
Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity.[7]
Lower sensitivity than chromatographic methods; potential for signal overlap.[12]
Not suitable for amorphous or decomposing compounds.[1]
Non-specific; does not detect neutral impurities.[10]
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining accurate and reproducible purity data. The following sections provide representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This reverse-phase HPLC method is designed for the quantitative analysis of 3-Methyl-2-nitrophenylacetic acid and the separation of its potential organic impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.[13][14]
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Quantification: Purity is calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Direct GC analysis of carboxylic acids is challenging due to their polarity and low volatility. A derivatization step is required to convert the analyte into a more volatile and thermally stable form, such as a silyl ester.[7]
Instrumentation: A gas chromatograph coupled to a mass selective detector.
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[7]
Sample Preparation & Derivatization:
Accurately weigh about 1 mg of the 3-Methyl-2-nitrophenylacetic acid sample into a 2 mL GC vial.
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS.[15]
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
Allow the vial to cool to room temperature before analysis.
GC Conditions:
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature: 280 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Conditions:
Ion Source Temperature: 230 °C.
Mass Range: m/z 40-500.
Mode: Electron Impact (EI) at 70 eV.
Analysis: Impurities are identified by comparing their mass spectra with library databases (e.g., NIST) and their retention times.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can determine purity without requiring a specific reference standard for the analyte itself. It relies on comparing the integral of an analyte signal to that of a high-purity, certified internal standard.[8]
Instrumentation: 400 MHz or higher NMR spectrometer.
Internal Standard (IS): A certified reference standard with a known purity and a signal that does not overlap with analyte signals (e.g., Maleic Anhydride or Dimethyl Sulfone).
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
Sample Preparation:
Accurately weigh approximately 15 mg of the 3-Methyl-2-nitrophenylacetic acid sample and 5 mg of the internal standard into the same NMR tube.
Add approximately 0.7 mL of DMSO-d6 and vortex to dissolve completely.
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30 seconds) to ensure full signal relaxation for accurate integration.
Quantification: The purity is calculated using the following formula, comparing the integral of a well-resolved analyte proton signal to a known proton signal from the internal standard.
Diagrams can effectively illustrate complex processes and relationships, aiding in the selection and implementation of the appropriate analytical strategy.
Caption: General experimental workflow for purity assessment.
Caption: Logical relationships between techniques and information.
A review of synthetic intermediates used in the production of Ropinirole
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive review and objective comparison of the various synthetic pathways and key intermediates utilized in the production of Ro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and objective comparison of the various synthetic pathways and key intermediates utilized in the production of Ropinirole, a non-ergoline dopamine agonist primarily used for the treatment of Parkinson's disease and restless legs syndrome. The following sections detail several prominent synthetic routes, presenting quantitative data, experimental methodologies, and visual representations of the chemical transformations involved.
Comparison of Key Synthetic Routes for Ropinirole
The industrial synthesis of Ropinirole has evolved from a lengthy and relatively low-yield process to more efficient and streamlined methods. This comparison focuses on five distinct and notable synthetic strategies, highlighting their core intermediates and performance metrics.
Metric
Route 1: From 2-Methyl-3-nitrophenylacetic Acid
Route 2: From Isochroman (Original GSK Route)
Route 3: Via O-Acyl Hydroxamic Acid Cyclization
Route 4: From a Naphthalene Derivative (Harrowven Route)
A Comparative Analysis of the Reactivity of 3-Methyl-2-nitrophenylacetic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reactivity of 3-Methyl-2-nitrophenylacetic acid, a crucial intermediate in the synthesis of various hetero...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Methyl-2-nitrophenylacetic acid, a crucial intermediate in the synthesis of various heterocyclic compounds. The presence and position of both the methyl and nitro groups on the phenylacetic acid backbone significantly influence the compound's reactivity, particularly in reactions involving the nitro group and the adjacent acetic acid moiety. Understanding these reactivity trends is paramount for optimizing synthetic routes and developing novel pharmaceutical agents.
Introduction to Reactivity
The reactivity of substituted phenylacetic acids is primarily governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. In the case of 3-Methyl-2-nitrophenylacetic acid, the electron-donating nature of the methyl group and the strong electron-withdrawing character of the nitro group, along with their ortho and meta positions relative to the acetic acid side chain, create a unique chemical environment. This guide will focus on the reductive cyclization of nitrophenylacetic acids to form oxindoles, a common and important transformation for this class of compounds.
Comparative Reactivity Analysis
The reactivity of 3-Methyl-2-nitrophenylacetic acid is best understood by comparing it with its isomers and the parent compound, 2-nitrophenylacetic acid. The key factors influencing the rate and yield of reactions such as reductive cyclization are:
Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but is the primary site of reduction.[1] The methyl group is an electron-donating group, which can influence the electron density of the ring.
Steric Hindrance: The proximity of substituents to the reactive sites can significantly hinder the approach of reagents, thereby slowing down the reaction rate. This is particularly relevant for ortho-substituted compounds.
Table 1: Comparison of Reactivity in Reductive Cyclization to Oxindoles
Compound
Structure
Expected Relative Reactivity
Key Influencing Factors
3-Methyl-2-nitrophenylacetic acid
Moderate
Steric Hindrance: The methyl group at the 3-position provides some steric hindrance to the nitro group at the 2-position. Electronic Effect: The electron-donating methyl group may slightly increase electron density on the ring.
2-Nitrophenylacetic acid
High
Baseline: Serves as the parent compound for comparison. The nitro group is relatively unhindered.[3]
4-Methyl-2-nitrophenylacetic acid
High to Very High
Electronic Effect: The para-methyl group is electron-donating, which may activate the ring towards certain transformations. Minimal Steric Hindrance: The methyl group is distant from the nitro and acetic acid groups.
5-Methyl-2-nitrophenylacetic acid
High
Electronic Effect: The meta-methyl group has a weaker electron-donating effect compared to the para position. Minimal Steric Hindrance: The methyl group is distant from the reactive sites.
4-Nitrophenylacetic acid
Low (for cyclization)
Positional Isomerism: The para-position of the nitro group relative to the acetic acid side chain does not favor intramolecular cyclization to form a six-membered ring.
Experimental Protocols
The following is a generalized experimental protocol for the reductive cyclization of nitrophenylacetic acids to form oxindoles. This can be used as a basis for a comparative kinetic study.
Objective: To synthesize and compare the yield of oxindoles from various substituted 2-nitrophenylacetic acids.
Reducing agent (e.g., Samarium(II) iodide (SmI₂), or Zinc dust and Sulfuric Acid)[4][5]
Anhydrous Tetrahydrofuran (THF)
Methanol
Saturated aqueous solution of Sodium bicarbonate (NaHCO₃)
Saturated aqueous solution of Sodium chloride (brine)
Anhydrous Magnesium sulfate (MgSO₄)
Ethyl acetate
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Thin Layer Chromatography (TLC) plates and developing chamber
Column chromatography apparatus
Procedure (Example using SmI₂):
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the substituted 2-nitrophenylacetic acid (1.0 mmol) in anhydrous THF (10 mL).
Cool the solution to 0 °C in an ice bath.
To this solution, add a 0.1 M solution of Samarium(II) iodide in THF (2.5 equivalents) dropwise over 15 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified reaction time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the corresponding oxindole.
Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
To conduct a comparative study, it is crucial to maintain identical reaction conditions (concentration, temperature, reaction time, and stoichiometry of reagents) for each of the compared compounds.
Caption: A generalized workflow for the reductive cyclization of substituted 2-nitrophenylacetic acids to their corresponding oxindoles.
Diagram 2: Factors Influencing Reactivity
Caption: A diagram illustrating the key electronic and steric factors that influence the reactivity of substituted nitrophenylacetic acids.
Conclusion
The reactivity of 3-Methyl-2-nitrophenylacetic acid in reactions such as reductive cyclization is a nuanced interplay of steric and electronic effects. While the electron-donating methyl group may have a slight activating effect, its ortho-position relative to the nitro group introduces steric hindrance that likely moderates the overall reaction rate compared to less hindered isomers. For researchers in drug development, a thorough understanding of these substituent effects is critical for the rational design of synthetic pathways to novel and complex molecular architectures. Further quantitative kinetic studies are warranted to provide a more definitive ranking of reactivity among these valuable synthetic intermediates.
A Comparative Guide to the Synthesis of 3-Methyl-2-nitrophenylacetic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the cost-effectiveness of prominent synthesis methods for 3-Methyl-2-nitrophenylacetic acid, a key intermediate in pharmaceutical manufacturing, reveals significant differences in efficiency and e...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth analysis of the cost-effectiveness of prominent synthesis methods for 3-Methyl-2-nitrophenylacetic acid, a key intermediate in pharmaceutical manufacturing, reveals significant differences in efficiency and economic viability. This guide provides a detailed comparison of two primary synthetic routes, offering experimental data, protocols, and cost considerations to inform laboratory and industrial-scale production decisions.
Executive Summary
The synthesis of 3-Methyl-2-nitrophenylacetic acid is dominated by two main approaches: a single-step nitration of 2-methylphenylacetic acid and a more complex, multi-step synthesis originating from o-xylene. This analysis demonstrates that the direct nitration of 2-methylphenylacetic acid is a significantly more cost-effective and efficient method, boasting a higher yield and fewer procedural steps. The multi-step o-xylene route, on the other hand, is hampered by a low overall yield, making it a less attractive option for large-scale or cost-sensitive production.
Method 1: Direct Nitration of 2-Methylphenylacetic Acid
This method stands out for its simplicity and relatively high yield. The process involves the direct nitration of commercially available 2-methylphenylacetic acid using a mixture of nitric acid and acetic anhydride in a suitable solvent.
Experimental Protocol
A typical laboratory-scale synthesis is as follows:
In a reaction flask equipped with a stirrer and a cooling bath, 20g (0.133 mol) of 2-methylphenylacetic acid is dissolved in 20mL of dichloromethane.
To this solution, 15g (0.147 mol) of acetic anhydride is added.
The mixture is cooled to 0°C.
Concentrated nitric acid (98%, ~13.4g, 0.212 mol) is added dropwise while maintaining the temperature between 0-5°C.[1]
The reaction is stirred at this temperature for approximately 2 hours.[1]
Upon completion, the product is isolated by filtration, washed, and dried.
This procedure typically yields around 15.96g of 3-Methyl-2-nitrophenylacetic acid, corresponding to a yield of approximately 61.4%.[1]
Reaction Workflow
Fig. 1: Workflow for the direct nitration method.
Method 2: Multi-Step Synthesis from o-Xylene
An alternative, albeit more circuitous, route begins with o-xylene. This pathway involves several chemical transformations, including nitration, oxidation, and chain extension, to arrive at the final product.
Reaction Pathway Overview
While a complete, high-yield protocol for this entire sequence is not well-documented in publicly available literature, the general transformation involves the following key steps:
Nitration of o-Xylene: o-Xylene is first nitrated to yield a mixture of nitro-isomers, primarily 3-nitro-o-xylene and 4-nitro-o-xylene.
Oxidation: The 3-nitro-o-xylene is then selectively oxidized to form 2-methyl-3-nitrobenzoic acid. This step has been reported with yields ranging from 45-50%.
Conversion to Phenylacetic Acid: The benzoic acid derivative must then be converted to the corresponding phenylacetic acid. This typically involves a multi-step process such as reduction of the carboxylic acid to an alcohol, conversion to a benzyl halide, followed by cyanation and hydrolysis.
This multi-step nature, with each step having a yield of less than 100%, contributes to a significantly low overall yield, which has been reported to be as low as 10%.
Conceptual Reaction Scheme
Fig. 2: Conceptual pathway for synthesis from o-xylene.
Cost-Effectiveness Comparison
To provide a quantitative comparison, a cost analysis for the direct nitration of 2-methylphenylacetic acid was performed based on the experimental protocol and current market prices of the required chemicals.
Parameter
Method 1: Direct Nitration
Method 2: From o-Xylene
Starting Material
2-Methylphenylacetic Acid
o-Xylene
Number of Steps
1
Multiple (≥ 3)
Overall Yield
~61%
~10% (reported)
Raw Material Cost per kg of Product *
Moderate
High (due to low yield)
Process Complexity
Low
High
Waste Generation
Moderate
High
Time Efficiency
High
Low
*A detailed cost breakdown for Method 1 is provided below. A similar analysis for Method 2 is not feasible due to the lack of a complete, high-yield experimental protocol.
Estimated Raw Material Cost for Method 1 (per 15.96g of product)
Reagent
Quantity
Approx. Price (USD/kg)
Estimated Cost (USD)
2-Methylphenylacetic Acid
20g
500
10.00
Acetic Anhydride
15g
1.00
0.02
Nitric Acid (98%)
13.4g
0.40
0.01
Dichloromethane
20mL (~26.4g)
1.50
0.04
Total Estimated Cost
~10.07
Note: Prices are estimates based on currently available data for bulk quantities and are subject to market fluctuations. This analysis does not include costs for labor, energy, equipment, or waste disposal.
Conclusion and Recommendation
Based on the available data, the direct nitration of 2-methylphenylacetic acid is unequivocally the more cost-effective and efficient method for the synthesis of 3-Methyl-2-nitrophenylacetic acid. Its single-step nature, higher yield, and lower process complexity make it the preferred route for both laboratory research and industrial production. The multi-step synthesis from o-xylene, while chemically feasible, suffers from a significantly lower overall yield, leading to higher raw material consumption and waste generation per unit of product, rendering it economically uncompetitive.
For researchers and drug development professionals, focusing on optimizing the direct nitration method is recommended for a reliable and economical supply of this important pharmaceutical intermediate. Further research into alternative, greener nitration methods could also be a valuable endeavor to enhance the sustainability of this synthesis.
Screening the Untapped Potential: A Comparative Guide to the Biological Activity of 3-Methyl-2-nitrophenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Within the vast landscape of organic chemistry, nitrophenylacetic acid derivatives have emerged as a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Within the vast landscape of organic chemistry, nitrophenylacetic acid derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on the derivatives of 3-Methyl-2-nitrophenylacetic acid, a scaffold with underexplored potential. While specific experimental data for this exact class of derivatives is limited in publicly available literature, this guide provides a comprehensive framework for their biological activity screening by drawing comparisons with structurally related compounds and presenting detailed experimental protocols for their evaluation.
The presence of the nitro group (NO2) is a key feature in many bioactive molecules, contributing to a range of pharmacological effects.[1] This functional group can participate in redox reactions within cells, leading to cytotoxic effects against microorganisms and cancer cells.[1] Furthermore, the electronic properties of the nitro group can influence how these molecules interact with biological targets like proteins. Phenylacetic acid and its derivatives are also known for their diverse biological activities.[2]
Potential Biological Activities of 3-Methyl-2-nitrophenylacetic Acid Derivatives
Based on the known activities of structurally similar compounds, derivatives of 3-Methyl-2-nitrophenylacetic acid, such as amides and esters, are prime candidates for screening in the following therapeutic areas:
Anticancer Activity: Nitro-containing compounds have shown significant potential as anticancer agents.[1] Phenylacetamide derivatives, in particular, have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain phenylacetamide derivatives have shown potent activity against breast cancer (MCF-7), prostate cancer (PC3), and other cancer cell lines, with IC50 values in the micromolar range.[3][4] The mechanism of action often involves the induction of apoptosis.[3]
Antimicrobial Activity: Nitroaromatic compounds are well-established antimicrobial agents.[1] Derivatives of nitrophenylacetic acid could exhibit activity against a range of bacterial and fungal pathogens. Screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) against various strains. Esters and amides of similar nitro-containing carboxylic acids have demonstrated significant antibacterial and antifungal properties.[5]
Anti-inflammatory Activity: Phenylacetic acid derivatives have been investigated for their anti-inflammatory properties. The anti-inflammatory potential of new compounds can be assessed using in vitro assays that measure the inhibition of key inflammatory mediators or enzymes like cyclooxygenases (COX). For example, some novel carboxylic acid derivatives have shown potent inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values in the sub-micromolar range.[6]
Comparative Data from Structurally Related Compounds
To provide a benchmark for screening efforts, the following table summarizes the biological activities of various nitrophenyl and phenylacetic acid derivatives found in the literature.
To facilitate the investigation of 3-Methyl-2-nitrophenylacetic acid derivatives, detailed protocols for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
Human cancer cell lines (e.g., MCF-7, PC3, A549)
RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
96-well microtiter plates
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Standard antibiotic/antifungal agents (e.g., ciprofloxacin, fluconazole)
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 × 10^5 CFU/mL.
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
Materials:
COX-1 and COX-2 enzyme preparations
Arachidonic acid (substrate)
Assay buffer
Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production)
96-well plates
Microplate reader
Procedure:
Compound Incubation: In a 96-well plate, add the assay buffer, the COX enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.
Data Analysis: Measure the signal (absorbance or fluorescence) using a microplate reader. Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Safe Disposal of 3-Methyl-2-nitrophenylacetic Acid: A Procedural Guide
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Methyl-2-nitrophenylacetic ac...
Author: BenchChem Technical Support Team. Date: December 2025
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Methyl-2-nitrophenylacetic acid, drawing upon safety data for this compound and its structural isomers. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific environmental health and safety (EHS) protocols.
Hazard Profile and Safety Considerations
3-Methyl-2-nitrophenylacetic acid is classified as a hazardous substance. Based on data for closely related nitrophenylacetic acid compounds, it is prudent to handle this chemical with care, assuming it presents similar hazards.[1][2][3]
Prior to handling, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Experimental Workflow for Disposal
The following diagram outlines the standard operating procedure for the collection and disposal of 3-Methyl-2-nitrophenylacetic acid waste.
Figure 1. Workflow for the disposal of 3-Methyl-2-nitrophenylacetic acid.
Step-by-Step Disposal Protocol
1. Waste Collection:
Solid Waste: Collect solid 3-Methyl-2-nitrophenylacetic acid waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), and place it in a designated, leak-proof hazardous waste container.[5] Avoid generating dust during transfer.[2][6]
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Strong oxidizing agents and strong bases are listed as incompatible materials for similar compounds.[2][3]
Empty Containers: The first rinse of a container that held this chemical must be collected and disposed of as hazardous waste.[5] Subsequent rinses of thoroughly emptied containers may be permissible for drain disposal, but institutional policies should be consulted.
2. Container Management:
All hazardous waste containers must be kept securely closed except when adding waste.[1][5]
The container must be accurately labeled with "Hazardous Waste" and the full chemical name: "3-Methyl-2-nitrophenylacetic acid".[5] The date of waste accumulation should also be noted.
3. Storage:
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][3]
Ensure the storage area is away from heat, ignition sources, and incompatible materials.[2][3]
4. Final Disposal:
The ultimate disposal method for 3-Methyl-2-nitrophenylacetic acid is through an approved waste disposal plant.[1][3][4]
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
Crucially, do not dispose of this chemical down the drain or in the regular trash.[5][7] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[3]
In Case of a Spill:
For minor spills, avoid breathing dust and ensure adequate ventilation.[2][6] Use dry clean-up procedures to sweep or vacuum the material into a suitable container for disposal.[2][7] For larger spills, evacuate the area and contact your institution's EHS emergency response team.
Personal protective equipment for handling 3-Methyl-2-nitrophenylacetic acid
Essential Safety and Handling Guide for 3-Methyl-2-nitrophenylacetic acid For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 3-Methyl-2-nitrophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methyl-2-nitrophenylacetic acid (CAS: 18710-86-6). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
3-Methyl-2-nitrophenylacetic acid is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
The following personal protective equipment is mandatory when handling 3-Methyl-2-nitrophenylacetic acid to prevent exposure.
PPE Category
Specification
Eye/Face Protection
Chemical safety goggles or a face shield (meeting OSHA's 29 CFR 1910.133 or European Standard EN166).[1]
Hand Protection
Chemical-resistant, impervious gloves.
Skin and Body Protection
Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of 3-Methyl-2-nitrophenylacetic acid from receipt to disposal.
1. Preparation and Engineering Controls:
Ensure a calibrated and certified chemical fume hood is operational.
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]
Prepare all necessary equipment and reagents before handling the compound.
Designate a specific area for handling 3-Methyl-2-nitrophenylacetic acid.
2. Donning Personal Protective Equipment (PPE):
Put on a lab coat, ensuring it is fully buttoned.
Wear chemical safety goggles.
Don the appropriate chemical-resistant gloves.
3. Handling the Compound:
Perform all manipulations of solid 3-Methyl-2-nitrophenylacetic acid within a chemical fume hood to minimize inhalation of dust.
Avoid direct contact with the skin, eyes, and clothing.
When weighing, use a draft shield or weigh the material in the fume hood.
Keep the container tightly closed when not in use.[1]
4. Storage:
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
Keep the container tightly sealed.
5. Doffing Personal Protective Equipment (PPE):
Remove gloves first, avoiding contact with the outside of the glove.